molecular formula C16H10INO2 B438631 2-(4-Iodophenyl)quinoline-4-carboxylic acid CAS No. 312943-44-5

2-(4-Iodophenyl)quinoline-4-carboxylic acid

Cat. No.: B438631
CAS No.: 312943-44-5
M. Wt: 375.16g/mol
InChI Key: VGAFASJIQYNTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)quinoline-4-carboxylic acid is a sophisticated organic building block designed for medicinal chemistry and drug discovery research. This compound belongs to a class of 2-substituted phenylquinoline-4-carboxylic acids that have been identified as valuable cap groups in the design of novel histone deacetylase (HDAC) inhibitors . The iodine atom at the 4-position of the pendant phenyl ring provides a versatile handle for further structural diversification via cross-coupling reactions, allowing researchers to fine-tune the compound's properties and bioactivity. The core scaffold is of significant interest in oncology research. Similar compounds have demonstrated potent in vitro anticancer activity against hematologic cancer cell lines (such as K562 and U937) by inducing G2/M cell cycle arrest and promoting apoptosis . When incorporated into larger molecules, the quinoline-4-carboxylic acid structure can contribute to selective inhibition of HDAC isoforms, particularly HDAC3, making it a valuable scaffold for developing targeted epigenetic probes and therapeutics . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-(4-iodophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAFASJIQYNTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-(4-Iodophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active molecules.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This guide focuses on a specific analogue, this compound, providing a comprehensive analysis of its core physicochemical properties.

Understanding these properties—solubility, acidity (pKa), and lipophilicity (LogP)—is not merely an academic exercise. For researchers in drug discovery and development, these parameters are fundamental predictors of a compound's behavior in biological systems. They govern everything from absorption and distribution to metabolic stability and excretion (ADME), ultimately dictating the viability of a molecule as a potential drug candidate. This document serves as a technical resource, blending theoretical principles with actionable experimental protocols to enable a thorough characterization of this compound.

Section 1: Chemical Identity and Structural Properties

A molecule's identity and fundamental properties are the foundation of its chemical character. This compound is a structurally rigid, aromatic molecule featuring a quinoline core substituted at the 2-position with an iodophenyl group and at the 4-position with a carboxylic acid. The presence of the heavy iodine atom significantly increases its molecular weight, while the carboxylic acid group is the primary determinant of its acidic nature.

Chemical Structure:

Chemical structure of this compound

Core Compound Data:

PropertyValueSource
IUPAC Name This compound-
CAS Number 312943-44-5[4][5]
Molecular Formula C₁₆H₁₀INO₂[5][6]
Molecular Weight 375.16 g/mol [5]

While specific experimental data for properties like melting point are not widely published for this exact molecule, the rigid, planar aromatic structure suggests a high melting point, likely exceeding 250°C, similar to related analogs.[7]

Section 2: Solubility Profile: Theoretical Basis and Experimental Determination

The solubility of a compound dictates its formulation possibilities and its interaction with aqueous biological environments. The principle of "like dissolves like" provides a strong predictive framework for this compound.[8] Its large, nonpolar aromatic core suggests poor solubility in water but good solubility in organic solvents like DMSO and DMF. However, the ionizable carboxylic acid group is key; deprotonation in a basic solution will form a highly polar carboxylate salt, dramatically increasing aqueous solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol systematically assesses solubility in solvents of varying pH to confirm the compound's acidic nature and establish a practical solubility profile.[9][10]

Methodology:

  • Preparation: Label five clean, dry test tubes: "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Ethanol."

  • Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

  • Solvent Addition: Add 2 mL of the corresponding solvent to each tube.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation: Observe each tube against a contrasting background. Classify as "Soluble" (a clear, homogenous solution), "Partially Soluble" (some solid remains but solution is not clear), or "Insoluble" (no apparent dissolution).[8]

  • pH Confirmation (for Water): If the compound shows any solubility in water, test the resulting solution with litmus or pH paper to confirm its acidic nature.[10]

Causality and Interpretation:

  • Insolubility in Water and 5% HCl: Confirms the nonpolar character of the neutral molecule and the absence of a basic functional group.

  • Solubility in 5% NaOH: This is expected for a carboxylic acid, which reacts with a strong base to form a soluble sodium salt.

  • Solubility in 5% NaHCO₃: This is a critical differentiator. Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in this medium strongly indicates the presence of a carboxylic acid, as they are generally acidic enough to be deprotonated by bicarbonate, whereas many phenols are not.[9]

Workflow for Solubility Classification

G start Add Compound to 5 Solvents (Water, HCl, NaOH, NaHCO₃, Organic) water Soluble in Water? start->water hcl Soluble in 5% HCl? start->hcl naoh Soluble in 5% NaOH? start->naoh nahco3 Soluble in 5% NaHCO₃? start->nahco3 organic Soluble in Organic Solvent? start->organic result_neutral Result: Neutral Compound water->result_neutral No result_base Result: Basic Compound hcl->result_base Yes hcl->result_neutral No naoh->nahco3 result_acid Result: Strongly Acidic Compound (Class As) nahco3->result_acid Yes nahco3->result_neutral No

Caption: Workflow for classifying an organic compound based on solubility.

Section 3: Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity. For a drug candidate, it determines the degree of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding. The Henderson-Hasselbalch equation links pKa to the ratio of the protonated (HA) and deprotonated (A⁻) forms of the molecule. Given the electron-withdrawing nature of the quinoline ring system, the pKa of the carboxylic acid is expected to be in the range of 4-5.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic and reliable method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13]

Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., 20 mL of 50:50 ethanol:water) to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titrant: Fill a burette with a standardized solution of 0.1 M NaOH.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The inflection point of this sigmoid curve is the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.

Workflow for Potentiometric pKa Determination

G prep 1. Dissolve Compound in Co-Solvent setup 2. Calibrate & Immerse pH Electrode prep->setup titrate 3. Titrate with Standardized NaOH Record (Volume, pH) setup->titrate plot 4. Plot pH vs. Volume titrate->plot find_ep 5. Identify Equivalence Point (Inflection of Sigmoid Curve) plot->find_ep find_half_ep 6. Determine Half-Equivalence Volume find_ep->find_half_ep pka 7. Read pH at Half-Equivalence This is the pKa find_half_ep->pka G prep 1. Prepare Pre-Saturated n-Octanol and Aqueous Buffer partition 2. Dissolve Compound in Octanol Mix with Aqueous Buffer prep->partition shake 3. Shake to Equilibrate partition->shake separate 4. Allow Phases to Separate shake->separate quantify 5. Quantify [Compound] in Each Phase via HPLC/UV-Vis separate->quantify calculate 6. Calculate P = [Org]/[Aq] LogP = log10(P) quantify->calculate

Caption: The gold-standard Shake-Flask method for experimental LogP determination.

Section 5: Synthesis and Biological Context

While this guide focuses on physicochemical properties, understanding the compound's origin and potential application provides valuable context. Quinoline-4-carboxylic acids are often synthesized via classic named reactions like the Doebner reaction or the Pfitzinger condensation, which involve the reaction of anilines, pyruvic acid, and aldehydes or ketones. [3][14][15] The broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity [1][7]* Enzyme Inhibition: Including dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), which are important targets in cancer therapy. [15][16]* SIRT3 Inhibition: A target for leukemia therapy. The specific physicochemical profile of this compound—its acidity, low aqueous solubility in its neutral form, and high lipophilicity—will directly influence its performance in these biological assays and its potential as a lead compound for further optimization.

Conclusion

This compound presents a classic physicochemical profile for a lead-like, aromatic carboxylic acid. Its properties are dominated by the interplay between a large, lipophilic scaffold and a single, ionizable acidic group. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate these characteristics. The resulting data on solubility, pKa, and LogP are indispensable for guiding medicinal chemistry efforts, informing formulation strategies, and building predictive models for in vivo behavior. A thorough understanding of this foundational profile is the first critical step in the journey from a promising molecule to a potential therapeutic.

References

  • 2-(4-Iodo-phenyl)-quinoline-4-carboxylic acid. (n.d.). Vertex AI Search.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Sacramento State.
  • 2-(4-IODO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID - ChemBK. (n.d.). ChemBK.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). NIH.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • 2-(4-iodophenyl)-4-quinolinecarboxylic acid. (n.d.). ChemicalBook.
  • Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
  • Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications.
  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025, August 8). ResearchGate.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PMC - NIH.
  • Physical Properties of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.

Sources

The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the diverse pharmacological properties of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for the evaluation of their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The versatility of the quinoline ring system, which allows for extensive structural modifications, makes it a highly promising platform for the development of novel therapeutic agents to address a wide range of diseases.

The Quinoline-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure of quinoline-4-carboxylic acid, characterized by a fused benzene and pyridine ring with a carboxylic acid group at the C4 position, provides a unique electronic and steric framework for molecular interactions with biological targets. The synthetic accessibility of this scaffold, primarily through well-established reactions like the Doebner and Pfitzinger syntheses, allows for the creation of large and diverse compound libraries for high-throughput screening and lead optimization.[1][2] This guide will explore the key biological activities that have established quinoline-4-carboxylic acid derivatives as a cornerstone in modern drug discovery.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes crucial for tumor growth and survival.[3] Their multifaceted mechanisms of action include the inhibition of key enzymes involved in nucleotide biosynthesis and epigenetic regulation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer properties of these derivatives are often attributed to their ability to inhibit specific enzymes that are overexpressed or hyperactive in cancer cells.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Certain quinoline-4-carboxylic acid derivatives act as potent inhibitors of DHODH, leading to pyrimidine starvation and subsequent cell cycle arrest and apoptosis.[4]

  • Sirtuin 3 (SIRT3) Inhibition : SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a crucial role in regulating mitochondrial function and metabolism. Its dysregulation has been implicated in various cancers. Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective SIRT3 inhibitors, inducing G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[5][6]

  • Histone Deacetylase (HDAC) Inhibition : HDACs are key epigenetic modulators, and their inhibition can lead to the re-expression of tumor suppressor genes. Novel 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors, demonstrating potent in vitro anticancer activity through the induction of G2/M cell cycle arrest and apoptosis.[7][8]

cluster_cell Cancer Cell Quinoline-4-Carboxylic\nAcid Derivative Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Quinoline-4-Carboxylic\nAcid Derivative->DHODH Inhibits SIRT3 SIRT3 Quinoline-4-Carboxylic\nAcid Derivative->SIRT3 Inhibits HDAC3 HDAC3 Quinoline-4-Carboxylic\nAcid Derivative->HDAC3 Inhibits Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Mitochondrial\nFunction Mitochondrial Function SIRT3->Mitochondrial\nFunction Gene Expression Gene Expression HDAC3->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Mitochondrial\nFunction->Apoptosis Differentiation Differentiation Gene Expression->Differentiation Inhibition of\nTumor Growth Inhibition of Tumor Growth Cell Cycle Arrest->Inhibition of\nTumor Growth Apoptosis->Inhibition of\nTumor Growth Differentiation->Inhibition of\nTumor Growth

Caption: Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

The potency of these derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
41 DHODH-0.00971[4]
43 DHODH-0.0262[4]
P6 SIRT3MLLr leukemic cells7.2[5][6]
D28 HDAC3K56224.45[7][8]
3j Not specifiedMCF-7 (Breast)Potent (82.9% growth reduction)[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-4-carboxylic acid have a long-standing history as effective antimicrobial agents, forming the basis of the quinolone class of antibiotics. Their activity extends to both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, as well as certain fungal pathogens.[13][14][15]

Mechanism of Action: Inhibition of DNA Replication

The primary mechanism of antibacterial action for quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][8] These type II topoisomerases are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[5] This mechanism makes them bactericidal.

cluster_bacteria Bacterial Cell Quinoline-4-Carboxylic\nAcid Derivative Quinoline-4-Carboxylic Acid Derivative DNA Gyrase DNA Gyrase Quinoline-4-Carboxylic\nAcid Derivative->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Quinoline-4-Carboxylic\nAcid Derivative->Topoisomerase IV Inhibits DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling DNA Decatenation DNA Decatenation Topoisomerase IV->DNA Decatenation DNA Replication DNA Replication DNA Supercoiling->DNA Replication Cell Division Cell Division DNA Decatenation->Cell Division Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Cell Division->Bacterial Cell Death

Caption: Antimicrobial mechanism of quinoline-4-carboxylic acid derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[13]
5a7 Escherichia coli128[13]
Various Gram (+) and Gram (-) bacteria62.50–250[6]
Compound 6 Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11][12][17]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing sterile broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Antiviral Activity: Targeting Host Factors for Broad-Spectrum Efficacy

Quinoline-4-carboxylic acid derivatives have emerged as promising antiviral agents with a unique mechanism of action that targets host cellular machinery rather than viral proteins. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[5]

Mechanism of Action: Inhibition of Host Dihydroorotate Dehydrogenase (DHODH)

The primary antiviral mechanism of many quinoline-4-carboxylic acid derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[5] As previously discussed in the context of anticancer activity, DHODH is essential for the de novo synthesis of pyrimidines. Viruses are highly dependent on the host cell's nucleotide pool for the replication of their genetic material (DNA or RNA). By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, thereby effectively starving the virus of the necessary building blocks for replication.[5][8]

Quantitative Antiviral Activity

The antiviral potency is often measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%.

Compound IDVirusEC50Reference
C44 VSV2 nM[5]
C44 WSN-Influenza41 nM[5]
C12 VSV0.110 µM[5]
Compound 1 SARS-CoV-2 (Vero 76 cells)1.5 ± 1.0 µM[11]
Compound 2 SARS-CoV-2 (Caco-2 cells)5.9 ± 3.2 µM[11]
Compound 4h Bovine herpesvirus type 56.0 ± 1.5 µM[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques in a cell monolayer.[7][10][19]

Principle: Lytic viruses form clear zones of cell death, or plaques, in a confluent layer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for a defined adsorption period (e.g., 1-2 hours).

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the quinoline-4-carboxylic acid derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[7][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are mediated through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been designed as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved side-effect profile.[5][6]

  • Inhibition of Nitric Oxide (NO) Production : In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Quinoline-4-carboxylic acid derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, indicating their ability to suppress inflammatory responses.[7][8]

Quantitative Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by the IC50 value for the inhibition of inflammatory markers like COX-2 or NO production.

Compound IDAssayCell LineIC50Reference
9e COX-2 Inhibition-0.043 µM[5][6]
Quinoline-4-carboxylic acid LPS-induced NO ProductionRAW 264.7Appreciable anti-inflammatory affinities[7][8]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][17][18][19]

Principle: LPS stimulation of RAW 264.7 macrophage cells induces the expression of iNOS, leading to the production of NO, which is released into the culture medium as nitrite. The nitrite concentration can be quantified using the Griess reagent.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivative for a specified period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC50 value for the inhibition of NO production.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic tractability of this core structure, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry. The anticancer, antimicrobial, antiviral, and anti-inflammatory properties highlighted in this guide demonstrate the potential of these compounds to address a multitude of unmet medical needs. Future research in this area will likely focus on the design of more potent and selective derivatives with optimized pharmacokinetic and safety profiles, leveraging the foundational knowledge presented herein to accelerate the discovery of new and effective medicines.

References

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928647. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928647. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • Al-Ebous, A. A., Al-Qaisi, J. A., Abu-Izneid, T., & Al-Hiari, Y. M. (2022). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen, 11(7), e202200078. [Link]

  • Tantituvanont, A., Werawatganone, P., & Nakyai, W. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • Wang, X., Xie, X., Li, J., Li, Y., Cai, Y., Chen, W., ... & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398. [Link]

  • Wang, X., Xie, X., Li, J., Li, Y., Cai, Y., Chen, W., ... & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. [Link]

  • de Souza, M. C. B. V., da Silva, A. J. M., Leite, J. P. G., de Almeida, L. C. A., de Souza, R. O. M. A., & Frugulhetti, I. C. P. P. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral therapy, 25(1), 13–20. [Link]

  • Khan, I., Saeed, A., Iqbal, J., Ali, S., & Hameed, S. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220890. [Link]

  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 28(24), 8089. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Strigáčová, J., Hudecová, D., Varečka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., Ghabbour, H. A., & Al-Agamy, M. H. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 83(17), 10337–10344. [Link]

  • Singh, V. K., Singh, S., Jyoti, A., Srivastava, A., Singh, P., & Singh, R. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(19), 9789–9804. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, immunosuppressive, and antiviral properties[1][2]. The versatility of this chemical motif arises from its ability to be extensively modified, allowing for the fine-tuning of its pharmacological profile[3]. While derivatives have been explored for various molecular targets, the preponderant and most well-characterized mechanism of action for this class is the potent inhibition of a critical metabolic enzyme: dihydroorotate dehydrogenase (DHODH)[3][4].

This guide provides an in-depth exploration of this primary mechanism, elucidating the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to validate this mode of action. We will also briefly touch upon other emerging mechanisms associated with this versatile scaffold, providing a comprehensive overview for researchers and drug development professionals.

Primary Mechanism of Action: Potent Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The cornerstone of the therapeutic potential for many 2-aryl-quinoline-4-carboxylic acids, exemplified by the extensively studied compound Brequinar (DuP-785), is the targeted inhibition of dihydroorotate dehydrogenase (DHODH)[5][6].

The Target: DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate[7][8]. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are indispensable building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway, making DHODH a compelling therapeutic target[6][9].

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA ATCase DHO Dihydroorotate CAA->DHO Dihydroorotase Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP UMPsynth Nucleotides UTP, CTP, TTP (for RNA/DNA Synthesis) UMP->Nucleotides Inhibitor 2-Aryl-Quinoline- 4-Carboxylic Acids Inhibitor->DHO Inhibition

Caption: The De Novo Pyrimidine Biosynthesis Pathway.

Molecular Interaction and Structure-Activity Relationship (SAR)

The potent inhibitory activity of this class of compounds is governed by specific structural features that facilitate high-affinity binding to the DHODH enzyme. Extensive structure-activity relationship (SAR) studies have identified three critical regions on the 2-aryl-quinoline-4-carboxylic acid scaffold[4].

  • C-4 Carboxylic Acid: This group is strictly required for activity. It forms a crucial salt bridge with a key arginine residue (R136) in the enzyme's active site, anchoring the inhibitor in the binding pocket[9].

  • C-2 Bulky Hydrophobic Substituent: A large, hydrophobic group, typically an aryl or biphenyl moiety, is necessary for potent inhibition[3][4]. This group occupies a hydrophobic channel in the enzyme, forming van der Waals interactions with nonpolar residues.

  • Quinoline Ring: The planar quinoline core fits into the binding site, and substitutions on its benzo portion can modulate potency and pharmacokinetic properties[4].

The prototypical inhibitor Brequinar, for example, features a 2'-fluoro-1,1'-biphenyl group at the C-2 position and a fluorine atom at the C-6 position, which contribute to its high potency[4].

Binding_Mode cluster_DHODH DHODH Enzyme Pocket cluster_Inhibitor Inhibitor Molecule Arg136 Arg136 Hydrophobic_Pocket Hydrophobic Pocket (M43, L58, A59, etc.) Carboxylic_Acid 4-Carboxylic Acid Carboxylic_Acid->Arg136 Salt Bridge (Key Interaction) Aryl_Group 2-Aryl Group Aryl_Group->Hydrophobic_Pocket Hydrophobic Interactions Quinoline_Core Quinoline Core

Caption: Simplified Inhibitor Binding at the DHODH Active Site.

The following table summarizes SAR data for selected analogues, highlighting the impact of substitutions on DHODH inhibitory potency.

Compound ID2-Aryl SubstituentOther SubstituentsDHODH IC₅₀ (nM)Reference
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl6-Fluoro, 3-Methyl~20[10]
Analog 41 Substituted Pyridine-9.71 ± 1.4[9]
Analog 43 Substituted Pyridine-26.2 ± 1.8[9]
Analog 1 2'-Fluoro-1,1'-biphenyl-4-yl-250[3]
Downstream Cellular Consequences

The inhibition of DHODH initiates a cascade of cellular events stemming from pyrimidine starvation.

  • Pyrimidine Pool Depletion: The direct consequence of DHODH inhibition is a rapid decrease in the intracellular pool of orotate and downstream pyrimidine nucleotides (UMP, UTP, CTP)[10].

  • Inhibition of Macromolecule Synthesis: With insufficient pyrimidine building blocks, the synthesis of both DNA and RNA is severely impaired[11].

  • Cell Cycle Arrest: The block in DNA replication forces cells to halt their progression through the cell cycle, typically inducing an arrest at the S-phase[9][11].

  • Inhibition of Proliferation: The inability to synthesize new genetic material and proteins ultimately leads to a potent cytostatic effect, inhibiting the proliferation of rapidly dividing cells[11].

This chain of events explains the efficacy of these compounds as anticancer and immunosuppressive agents, as both cancer cells and activated T and B lymphocytes are highly reliant on de novo pyrimidine synthesis for their expansion.

Cellular_Consequences Inhibitor 2-Aryl-Quinoline-4-Carboxylic Acid DHODH DHODH Inhibition Inhibitor->DHODH Pyrimidine_Depletion Depletion of Pyrimidine Pool (UTP, CTP) DHODH->Pyrimidine_Depletion Synthesis_Block Inhibition of DNA & RNA Synthesis Pyrimidine_Depletion->Synthesis_Block Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Synthesis_Block->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Therapeutic_Effect Anticancer & Immunosuppressive Effects Proliferation_Inhibition->Therapeutic_Effect

Caption: Cellular Consequences of DHODH Inhibition.

Experimental Elucidation of the Mechanism

Validating the mechanism of action for a DHODH inhibitor involves a series of well-defined biochemical and cell-based assays.

Key Experiment: In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH.

Principle: The assay monitors the reduction of a co-substrate, typically ubiquinone or an alternative electron acceptor like 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the dihydroorotate substrate. The rate of DCIP reduction can be measured spectrophotometrically as a decrease in absorbance at ~600 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100).

    • Prepare stock solutions of dihydroorotate (substrate), Coenzyme Q10 (co-substrate), and DCIP (electron acceptor) in appropriate solvents.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.

    • Prepare a solution of purified recombinant human DHODH enzyme.

  • Assay Setup (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 20 µL of a pre-mixed solution containing dihydroorotate and Coenzyme Q10.

    • Add 10 µL of the DCIP solution.

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the DHODH enzyme solution to each well.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, Substrates, Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Wells Reagents->Add_Inhibitor Add_Substrates Add DHO, CoQ10, & DCIP Add_Inhibitor->Add_Substrates Pre_Incubate Pre-incubate at 37°C Add_Substrates->Pre_Incubate Add_Enzyme Initiate with DHODH Enzyme Pre_Incubate->Add_Enzyme Read_Plate Kinetic Read: Absorbance at 600 nm Add_Enzyme->Read_Plate Calculate_V0 Calculate Initial Velocity (V₀) Read_Plate->Calculate_V0 Plot_Data % Inhibition vs. [Inhibitor] Calculate_V0->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for an In Vitro DHODH Inhibition Assay.

Beyond DHODH: Exploring Other Mechanisms

While DHODH is the primary target for many compounds in this class, the versatile 2-aryl-quinoline-4-carboxylic acid scaffold has been adapted to inhibit other enzymes. It is crucial for researchers to recognize that the biological activity of a given derivative is highly dependent on its specific substitution pattern.

  • Histone Deacetylase (HDAC) Inhibition: By modifying the scaffold to include a zinc-binding group (ZBG) and an appropriate linker, derivatives have been developed as isoform-selective HDAC inhibitors, particularly targeting HDAC3[12][13].

  • Sirtuin (SIRT) Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a class III HDAC, with potential applications in leukemia differentiation therapy[14][15].

  • Other Kinase/Enzyme Targets: The quinoline core is a common motif in kinase inhibitors, and it is plausible that some derivatives may exhibit off-target effects on various kinases or other enzymes. One study noted that Brequinar can inhibit tyrosine phosphorylation, although this mechanism is less characterized than its effect on DHODH[10].

These findings underscore the chemical tractability of the 2-aryl-quinoline-4-carboxylic acid core and highlight its potential for generating inhibitors against diverse biological targets beyond pyrimidine synthesis.

Conclusion and Future Directions

The principal mechanism of action for the 2-aryl-quinoline-4-carboxylic acid class of compounds is the potent and selective inhibition of dihydroorotate dehydrogenase. This action depletes cellular pyrimidine pools, leading to cell cycle arrest and the inhibition of proliferation, which forms the basis for their therapeutic investigation in oncology and autoimmune diseases. The well-defined structure-activity relationship provides a clear roadmap for the rational design of next-generation DHODH inhibitors with improved potency and pharmacokinetic profiles[9][16][17].

Future research will likely focus on optimizing these molecules to enhance their therapeutic index and overcome potential resistance mechanisms, such as upregulation of the nucleotide salvage pathway[6]. Furthermore, the demonstrated adaptability of the scaffold for targeting other enzymes like HDACs and SIRTs opens exciting new avenues for drug discovery, leveraging this privileged structure to address a wider range of diseases.

References

  • Brequinar - Wikipedia. Available from: [Link]

  • Xu, X., et al. (1998). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. PubMed. Available from: [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. Available from: [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Publications. Available from: [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. Available from: [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available from: [Link]

  • Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available from: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health. Available from: [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]

  • Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. Available from: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available from: [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing. Available from: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. PubMed. Available from: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available from: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Available from: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available from: [Link]

Sources

The Alchemist's Guide to Quinoline Inhibitors: From Synthesis to Biological Supremacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Core - A Privileged Scaffold in Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1][2] Its rigid structure and versatile electronic properties have established it as a "privileged structure," a framework that demonstrates a remarkable propensity for binding to a wide array of biological targets.[3][4] From the historical triumph of quinine in combating malaria to the modern-day clinical success of kinase inhibitors in oncology, quinoline-based compounds have consistently proven their therapeutic mettle.[5][6][7] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the discovery and synthesis of novel quinoline inhibitors, blending foundational principles with cutting-edge techniques.

Part I: The Synthetic Arsenal - Crafting the Quinoline Core

The synthetic versatility of the quinoline ring system is a key factor in its enduring appeal.[1] A multitude of synthetic routes, both classical and contemporary, allow for the precise installation of diverse functionalities, enabling the systematic exploration of chemical space.

Classical Foundations: Time-Tested Routes to the Quinoline Nucleus

Several named reactions form the bedrock of quinoline synthesis, each with its own set of advantages and limitations.

  • The Friedländer Annulation: This venerable reaction, first reported in 1882, involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[8][9] The reaction is typically catalyzed by acid or base and proceeds through an initial aldol condensation followed by cyclodehydration.[9][10] The primary advantage of the Friedländer synthesis lies in its convergent nature, allowing for the rapid assembly of polysubstituted quinolines.[11] However, the traditional conditions can be harsh, sometimes requiring high temperatures, which may not be suitable for sensitive substrates.[8]

  • Other Foundational Syntheses: The Skraup, Doebner-von Miller, and Combes syntheses are other classical methods that have significantly contributed to the field.[12] The Skraup synthesis, for instance, utilizes glycerol and an aniline in the presence of an oxidizing agent and sulfuric acid to produce quinolines.[13] While robust, these methods can sometimes suffer from a lack of regiocontrol and the use of harsh reagents.[12]

Modern Armament: Innovations in Quinoline Synthesis

Recent years have witnessed a surge in the development of more efficient, greener, and versatile methods for quinoline synthesis.

  • Transition-Metal-Catalyzed Strategies: The advent of transition-metal catalysis has revolutionized organic synthesis, and quinoline construction is no exception. Palladium, rhodium, and copper-catalyzed reactions have enabled novel disconnections and milder reaction conditions.[14] For instance, palladium-catalyzed oxidative annulation of anilines with allyl alcohols provides a redox-neutral pathway to 2-substituted quinolines.[14]

  • C-H Activation: The Atom-Economical Frontier: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of the quinoline core, as well as for its de novo synthesis.[15][16] This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps.[17] For example, rhodium-catalyzed C-H activation allows for the direct arylation of quinolines at the C2 position.[15]

  • Microwave-Assisted and Multicomponent Reactions: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses like the Friedländer and Skraup reactions.[12] Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex quinoline derivatives.[18]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol provides a representative example of a modern, efficient synthesis of a quinoline derivative. The rationale for choosing a microwave-assisted approach is the significant reduction in reaction time and often, an improvement in yield compared to conventional heating.

Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminoacetophenone and acetophenone.

Materials:

  • 2-Aminoacetophenone (1 mmol, 135 mg)

  • Acetophenone (1.2 mmol, 144 mg, 140 µL)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34 mg)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-aminoacetophenone, acetophenone, and p-TSA.

  • Solvent Addition: Add ethanol (3 mL) to the vial and cap it securely.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-methyl-4-phenylquinoline.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the quinoline product indicates reaction progression. The final product's identity and purity are confirmed by spectroscopic methods.

Part II: The Hunt for Bioactivity - From High-Throughput Screening to Lead Optimization

The journey from a synthesized quinoline library to a viable drug candidate is a multi-step process involving target identification, screening, and iterative optimization.

Target Selection and High-Throughput Screening (HTS)

The diverse biological activities of quinolines stem from their ability to interact with a wide range of targets, including protein kinases, DNA, and various enzymes.[1][19] In oncology, protein kinases are a particularly important class of targets, and many quinoline-based kinase inhibitors have been developed.[3][7]

High-throughput screening (HTS) is a crucial first step in identifying "hits" from a large compound library.[20] For kinase inhibitors, various HTS assay formats are available, often detecting the consumption of ATP or the formation of ADP.[21][22]

Workflow for Quinoline Inhibitor Discovery

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Synth Synthesis of Diverse Quinoline Library QC Quality Control (Purity, Identity) Synth->QC HTS High-Throughput Screening (e.g., Kinase Assay) QC->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID Dose_Resp Dose-Response & IC50 Determination Hit_ID->Dose_Resp SAR Structure-Activity Relationship (SAR) Dose_Resp->SAR Lead_Opt Iterative Synthesis & Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery of novel quinoline inhibitors.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.[23] Structure-activity relationship (SAR) studies are central to this process.[24] For example, in the case of 4-aminoquinoline antimalarials like chloroquine, it is well-established that an electron-withdrawing group at the 7-position is crucial for activity.[25] Similarly, for many quinoline-based kinase inhibitors, specific substitution patterns are required for optimal interaction with the ATP-binding pocket of the target kinase.[26]

Case Study: Quinoline-Based Tyrosine Kinase Inhibitors

The inhibition of tyrosine kinases is a validated strategy in cancer therapy.[27] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core and function as tyrosine kinase inhibitors.[26] The development of these drugs involved extensive SAR studies to optimize their activity against specific kinases like Abl and c-Met.[28]

Signaling Pathway Targeted by EGFR Inhibitors

G EGFR EGFR Ras Ras EGFR->Ras Activates Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified signaling pathway of EGFR and its inhibition by a quinoline-based drug.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a quinoline inhibitor against a target kinase.

Materials:

  • Target kinase

  • Substrate peptide

  • ATP

  • Quinoline inhibitor (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the assay buffer, substrate peptide, and the quinoline inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the target kinase and ATP.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the screen.

Data Presentation: SAR of a Hypothetical Quinoline Kinase Inhibitor Series

The following table illustrates a typical SAR study for a series of quinoline analogs, where modifications are made at the R1 and R2 positions to probe their effect on inhibitory potency.

CompoundR1R2IC50 (nM)
1a -H-H1500
1b -Cl-H750
1c -OCH₃-H1200
1d -Cl-F250
1e -Cl-NH₂50

Analysis:

  • The introduction of a chlorine atom at R1 (1b vs 1a) improves potency, suggesting a favorable interaction in a hydrophobic pocket.

  • An electron-donating group at R1 (1c) is detrimental to activity compared to the chloro-substituted analog.

  • Adding a fluorine at R2 (1d) further enhances potency, likely through additional polar interactions.

  • The introduction of an amino group at R2 (1e) results in a significant boost in potency, indicating a key hydrogen bonding interaction.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, including C-H activation and multicomponent reactions, will undoubtedly expand the accessible chemical space for quinoline derivatives.[17][29] Coupled with advances in computational drug design and a deeper understanding of disease biology, the future of quinoline-based drug discovery is bright. The strategic combination of efficient synthesis and robust biological evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Retrieved January 15, 2026, from [Link]

  • Mushtaq, S., et al. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1465-1484. Retrieved January 15, 2026, from [Link]

  • Patel, D. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved January 15, 2026, from [Link]

  • Verma, A., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Archiv der Pharmazie, 354(11), e2100230. Retrieved January 15, 2026, from [Link]

  • Baurin, N., et al. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved January 15, 2026, from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. Retrieved January 15, 2026, from [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • Encinas López, A. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 132-146). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2010). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]

  • Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. (2002). Molecular Pharmacology. Retrieved January 15, 2026, from [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. Retrieved January 15, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Retrieved January 15, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved January 15, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved January 15, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. Retrieved January 15, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved January 15, 2026, from [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Química Orgánica. Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Scilit. Retrieved January 15, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • A comprehensive review of quinoline scaffolds in antitubercular drug discovery. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997). PubMed. Retrieved January 15, 2026, from [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved January 15, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. Retrieved January 15, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • Different biological activities of quinoline. (2024). Wisdomlib. Retrieved January 15, 2026, from [Link]

  • Examples of natural products and approved drugs with a quinoline ring system. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Some examples of quinoline-based approved drugs. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for 2-(4-Iodophenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral characteristics of this class of molecules, grounded in established scientific principles and comparative data from structurally related compounds.

Introduction: The Significance of 2-Arylquinoline-4-carboxylic Acids

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including potential as anticancer and antibacterial agents.[3][4] Accurate structural elucidation through spectral analysis is a cornerstone of the discovery and development process for novel compounds within this chemical class. This guide will focus on the iodo-substituted analogue, a valuable intermediate for further chemical modifications.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on extensive data from analogous compounds.[5][6][7][8]

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the quinoline and iodophenyl rings. The chemical shifts are influenced by the electronic environment of each proton. The predicted chemical shifts (in ppm) in a typical solvent like DMSO-d₆ are summarized in the table below.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH~14.0Singlet (broad)-The acidic proton of the carboxylic acid is typically downfield and may be broad.
H5~8.6Doublet~8.5
H3~8.5Singlet-
H8~8.2Doublet~8.4
H2', H6'~8.1Doublet~8.5Protons on the iodophenyl ring adjacent to the quinoline.
H6~7.9Triplet~7.6
H3', H5'~7.8Doublet~8.5Protons on the iodophenyl ring meta to the quinoline.
H7~7.7Triplet~7.6
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Carbon Predicted Chemical Shift (ppm) Notes
C4 (COOH)~167Carboxylic acid carbon.
C2~155Carbon of the quinoline ring attached to the iodophenyl group.
C8a~148
C4a~143
C4'~138Carbon of the iodophenyl ring attached to the iodine atom.
C1'~138Carbon of the iodophenyl ring attached to the quinoline ring.
C6~131
C5~130
C3', C5'~130
C7~128
C2', C6'~128
C8~126
C3~120
C-I~95The carbon directly attached to the iodine atom will be significantly shifted upfield due to the heavy atom effect.

II. High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

A. Expected HRMS Data

For this compound (C₁₆H₁₀INO₂), the expected monoisotopic mass and the appearance in the mass spectrum are detailed below.

Ion Calculated m/z Notes
[M+H]⁺375.9778The protonated molecular ion is expected to be the base peak in positive ion mode ESI.
[M-H]⁻373.9632The deprotonated molecular ion in negative ion mode.
[M+Na]⁺397.9597Sodium adducts are commonly observed.
B. Fragmentation Pattern

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecule will fragment in a characteristic manner. The fragmentation of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group.[9][10][11]

Workflow for HRMS Data Acquisition and Analysis

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumentation cluster_data_analysis Data Analysis Sample Dissolve sample in suitable solvent (e.g., MeOH/CH2Cl2) Dilution Dilute to appropriate concentration (e.g., 1 µg/mL) Sample->Dilution LC Liquid Chromatography (for separation if needed) Dilution->LC ESI Electrospray Ionization (Positive/Negative Mode) LC->ESI Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->Analyzer RawData Acquire Raw Mass Spectrum Analyzer->RawData PeakFind Peak Detection and m/z Measurement RawData->PeakFind FormulaCalc Elemental Composition Calculation PeakFind->FormulaCalc FragAnalysis Fragmentation Pattern Analysis PeakFind->FragAnalysis

Caption: A generalized workflow for acquiring and analyzing HRMS data.

III. Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectral data discussed. These are based on common practices for the analysis of small organic molecules.[5][6][7]

A. NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

B. HRMS Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire data in both positive and negative ion modes using electrospray ionization (ESI).

    • If fragmentation data is desired, perform MS/MS experiments by selecting the precursor ion of interest.

Logical Relationship of Spectral Data to Molecular Structure

Spectral_Structure_Relationship cluster_NMR NMR Spectroscopy cluster_HRMS HRMS Molecule This compound C₁₆H₁₀INO₂ H_NMR ¹H NMR Chemical Shifts Multiplicity Coupling Constants Molecule:f0->H_NMR Proton Environment C_NMR ¹³C NMR Chemical Shifts Molecule:f0->C_NMR Carbon Skeleton Mass Accurate Mass m/z of [M+H]⁺, [M-H]⁻ Molecule:f0->Mass Elemental Composition Fragmentation Fragmentation Pattern Loss of COOH Molecule:f0->Fragmentation Structural Integrity

Caption: The relationship between the molecular structure and the information derived from different spectral techniques.

IV. Conclusion

The spectral analysis of this compound, while not directly available in the surveyed literature, can be confidently predicted through the extensive data available for its structural analogues. The expected ¹H and ¹³C NMR spectra will show characteristic signals for the quinoline and iodophenyl moieties, with the iodine atom having a notable effect on the chemical shift of the carbon to which it is attached. High-resolution mass spectrometry will confirm the elemental composition with high accuracy and reveal characteristic fragmentation patterns. The methodologies and predicted data presented in this guide provide a solid foundation for researchers working with this and related compounds, ensuring accurate and efficient structural characterization.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1988). Chemical Papers. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PMC - NIH. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. (2023). ResearchGate. [Link]

  • The ¹H-NMR spectrum corresponding to newly synthesized compound 4,... (2024). ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2018). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2014). NIH. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). ResearchGate. [Link]

  • Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2018). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2018). Semantic Scholar. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). PMC - NIH. [Link]

  • 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (C16H11NO3). PubChemLite. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Iodophenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution of an iodophenyl group at the 2-position of the quinoline core can modulate the compound's physicochemical properties and its interactions with biological targets, making a thorough understanding of its solubility and stability paramount for any research and development endeavor.

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize this promising molecule effectively. Adhering to the principles of scientific integrity, this guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure the generation of reliable and reproducible data.

I. Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is the cornerstone for predicting its behavior in various experimental and physiological settings.

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₀INO₂ChemBK[1]
Molar Mass 375.16 g/mol ChemBK[1]
General Appearance Likely a solid at room temperature, potentially crystalline, with a color ranging from off-white to pale yellow, depending on purity.General observation for quinoline-4-carboxylic acids.[2]
pKa The carboxylic acid moiety imparts acidic properties, while the quinoline nitrogen provides a basic center. The pKa values will be crucial in determining the pH-dependent solubility. For the parent quinoline-4-carboxylic acid, a predicted pKa of 1.03 ± 0.10 has been reported.[3] The substituents will influence the exact pKa of the title compound.

II. Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its amphiprotic nature, containing both a carboxylic acid and a basic quinoline nitrogen, suggests a strong pH-dependence on its aqueous solubility.[2]

A. Theoretical Considerations

The solubility of quinoline-4-carboxylic acid derivatives is influenced by several factors:

  • pH: In acidic solutions, the quinoline nitrogen will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The isoelectric point, where the net charge is zero, is expected to correspond to the point of minimum aqueous solubility.

  • Solvent Polarity: The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents like water and alcohols, enhancing solubility.[2] The large aromatic core, however, contributes to its lipophilicity, suggesting solubility in organic solvents.

  • Temperature: For many organic compounds, solubility increases with temperature.[2]

B. Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocols are designed to provide a comprehensive solubility profile.

This method determines the saturation solubility of the compound after equilibrium has been reached between the dissolved and undissolved solid.

Experimental Protocol:

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12). Select a panel of relevant organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Chloroform, and Diethyl Ether).

  • Compound Addition: Add an excess amount of this compound to a known volume of each solvent system in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Separation: Separate the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Data Presentation:

The results should be summarized in a table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL or µg/mL)
pH 2.0 Buffer25Experimental Value
pH 4.0 Buffer25Experimental Value
pH 7.4 Buffer25Experimental Value
pH 9.0 Buffer25Experimental Value
Water25Experimental Value
DMSO25Experimental Value
Ethanol25Experimental Value
pH 7.4 Buffer37Experimental Value

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Monitor for the formation of a precipitate using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

C. Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound add_compound Add compound to each solvent prep_compound->add_compound prep_solvents Prepare aqueous buffers (various pH) and organic solvents prep_solvents->add_compound equilibrate Agitate at constant T (e.g., 24-48h) add_compound->equilibrate separate Centrifuge and filter to remove undissolved solid equilibrate->separate quantify Quantify concentration in supernatant/filtrate (e.g., HPLC-UV) separate->quantify report Report solubility data in mg/mL or µg/mL quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

III. Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are an indispensable tool in this assessment.[4][5]

A. Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

Objectives of Forced Degradation Studies:

  • To identify likely degradation products.

  • To elucidate degradation pathways.

  • To demonstrate the specificity of the analytical method.

  • To facilitate the development of a stable formulation.

Experimental Protocol:

A systematic forced degradation study should be conducted on a single batch of this compound. The goal is to achieve a target degradation of 5-20%.[6]

Stress ConditionRecommended ConditionsRationale
Acid Hydrolysis 0.1 M HCl at room temperature, or 60°C if no degradation is observed.To assess susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature, or 60°C if no degradation is observed.To evaluate stability in an alkaline environment.
Oxidation 3% H₂O₂ at room temperature.To determine susceptibility to oxidative degradation.
Thermal Degradation Solid compound heated at a high temperature (e.g., 80°C) for a specified duration.To assess the impact of heat on the compound's stability.
Photostability Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]To evaluate the compound's sensitivity to light. A dark control should be run in parallel.

Analytical Methodology:

A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated. This method should be capable of separating the intact this compound from all its degradation products.[8]

Key aspects of the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

  • Linearity, Accuracy, and Precision: To ensure reliable quantification of the analyte and its degradants.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To detect and quantify low levels of degradation products.

B. Long-Term Stability Studies

Once the intrinsic stability of the molecule is understood through forced degradation, formal long-term stability studies should be conducted according to ICH guidelines.[5]

Recommended Storage Conditions for Long-Term Stability:

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The compound should be tested at regular intervals for its physical and chemical properties, including appearance, assay, and degradation products.

C. Visualization of Stability Testing Logic

G cluster_forced Forced Degradation Study cluster_formal Formal Stability Study (ICH Guidelines) start Start Stability Assessment of this compound stress_conditions Subject to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic start->stress_conditions develop_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) stress_conditions->develop_method identify_degradants Identify & Characterize Degradation Products develop_method->identify_degradants long_term Long-Term Storage: 25°C / 60% RH identify_degradants->long_term accelerated Accelerated Storage: 40°C / 75% RH identify_degradants->accelerated analyze_samples Analyze samples at specified time points for: - Assay - Degradants - Physical Properties long_term->analyze_samples accelerated->analyze_samples determine_shelf_life Determine Shelf-Life and Recommend Storage Conditions analyze_samples->determine_shelf_life

Caption: Logical Flow for a Comprehensive Stability Testing Program.

IV. Conclusion

A thorough characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its successful advancement in any research and development pipeline. This guide has outlined the theoretical considerations and provided detailed, actionable protocols for determining these critical parameters. By systematically evaluating its pH-dependent solubility, solubility in various organic solvents, and its degradation profile under stressed conditions, researchers can build a robust data package. This information will not only inform formulation strategies and define appropriate storage conditions but also provide a deeper understanding of the molecule's intrinsic chemical properties, ultimately enabling its full potential to be realized.

References

  • Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things. Available from: [Link]

  • ChemBK. 2-(4-IODO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • American Chemical Society. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(3), 159-167. Available from: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(17), 3127. Available from: [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. Available from: [Link]

  • MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(17), 3127. Available from: [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863393. Available from: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • LCGC International. (2021). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(4-Iodophenyl)quinoline-4-carboxylic Acid: Synthesis, Characterization, and Biological Evaluation as a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of 2-phenylquinoline-4-carboxylic acids. While this specific compound is not extensively characterized in publicly available literature, its structural similarity to known bioactive molecules, particularly histone deacetylase (HDAC) inhibitors, provides a strong rationale for its investigation as a potential therapeutic agent. This document synthesizes information on its identity, predicted properties, likely mechanism of action, and detailed protocols for its synthesis and biological evaluation. The methodologies described are grounded in established chemical and biological screening practices, offering a robust framework for researchers initiating studies on this and related compounds.

Compound Identification and Synonyms

This compound is a heterocyclic organic compound. Due to its specific nature as a research chemical, it is not commonly known by any trade names. Its primary identifiers are its systematic chemical name and its CAS number.

  • Systematic Name: this compound

  • Known Synonyms:

    • 2-(4-Iodo-phenyl)-quinoline-4-carboxylic acid[1]

    • 2-(4-iodophenyl)-4-quinolinecarboxylic acid[1]

  • CAS Number: 312943-44-5[1]

  • Molecular Formula: C₁₆H₁₀INO₂[1]

  • Molecular Weight: 375.16 g/mol [1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Density1.7 ± 0.1 g/cm³Guidechem[1]
Boiling Point506.1 ± 50.0 °C at 760 mmHgGuidechem[1]
Flash Point259.9 ± 30.1 °CGuidechem[1]
Vapor Pressure0.0 ± 1.4 mmHg at 25°CGuidechem[1]
Refractive Index1.732Guidechem[1]

Postulated Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The structural backbone of this compound is highly analogous to a class of compounds identified as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are a family of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.

In many cancers, HDACs are overexpressed, leading to the suppression of tumor suppressor genes. By inhibiting HDACs, the chromatin structure can be relaxed into a more open state (euchromatin), allowing for the re-expression of these critical genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC inhibitors typically possess a pharmacophore model consisting of three key components:

  • A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.

  • A linker region that connects the ZBG to the cap group.

  • A "cap" group that interacts with the surface of the enzyme's active site, often through hydrophobic interactions.

HDAC_Inhibition_Pathway cluster_gene_regulation Normal Gene Regulation cluster_inhibition Mechanism of Action cluster_cellular_outcome Cellular Outcome in Cancer HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) HATs->Acetylated_Histones Adds Acetyl Groups HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDACs->Deacetylated_Histones Removes Acetyl Groups Acetylated_Histones->HDACs Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histones->Gene_Silencing Tumor_Suppression Tumor Suppressor Gene Expression Gene_Expression->Tumor_Suppression HDAC_Inhibitor 2-(4-Iodophenyl)quinoline- 4-carboxylic Acid Derivative HDACs_Inhibited HDACs (Inhibited) HDAC_Inhibitor->HDACs_Inhibited Inhibits HDACs_Inhibited->Acetylated_Histones Prevents Deacetylation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppression->Apoptosis Tumor_Suppression->Cell_Cycle_Arrest

Figure 1: Postulated signaling pathway of HDAC inhibition.

Experimental Protocols

Synthesis of this compound via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.

Principle: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. This intermediate then condenses with the carbonyl compound (in this case, 4-iodoacetophenone) to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Materials:

  • Isatin

  • 4-Iodoacetophenone

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of water and absolute ethanol (e.g., 25 mL).

  • Isatin Addition: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Carbonyl Addition: To this mixture, add 4-iodoacetophenone (0.07 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Add water to the residue to dissolve the potassium salt of the newly formed quinoline-4-carboxylic acid.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 4-iodoacetophenone and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Pfitzinger_Workflow Start Start: Reactants Reaction 1. Dissolve KOH in Ethanol/Water 2. Add Isatin 3. Add 4-Iodoacetophenone Start->Reaction Reflux Reflux for 24 hours (Monitor by TLC) Reaction->Reflux Workup 1. Cool to RT 2. Remove Ethanol (Rotovap) 3. Dissolve in Water 4. Wash with Diethyl Ether Reflux->Workup Precipitation 1. Cool Aqueous Layer (Ice Bath) 2. Acidify with HCl/Acetic Acid (pH 4-5) Workup->Precipitation Isolation 1. Vacuum Filtration 2. Wash with Cold Water 3. Dry in Vacuum Oven Precipitation->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification End Final Product Purification->End

Figure 2: General workflow for the Pfitzinger synthesis.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of specific recombinant HDAC isoforms and the inhibitory effect of the test compound.

Principle: A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme. The enzyme removes the acetyl group, allowing a developer solution to cleave the substrate and release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity. The presence of an inhibitor will reduce the fluorescence signal.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • HDAC Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)

  • This compound (or its derivatives) dissolved in DMSO

  • Black, opaque 96-well microplates

  • Fluorescent plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in HDAC Assay Buffer. A typical starting concentration range is from 1 nM to 100 µM.

    • Prepare a working solution of the recombinant HDAC enzyme in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer.

  • Assay Plate Setup:

    • To each well of a black 96-well plate, add 25 µL of HDAC Assay Buffer (for blanks), 25 µL of the test compound dilutions, or 25 µL of a reference inhibitor (e.g., SAHA).

    • Add 50 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 25 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Reaction Termination and Development:

    • Add 100 µL of HDAC Developer solution to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement: Read the fluorescence on a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound (or its derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Based on the established activity of its structural analogs, its primary mechanism of action is likely through the inhibition of histone deacetylases. This guide provides a foundational framework for researchers, detailing the synthesis, characterization, and biological evaluation of this compound. The provided protocols are robust and widely accepted methodologies that will enable the systematic investigation of its therapeutic potential. Further studies are warranted to determine its specific inhibitory profile against various HDAC isoforms and its efficacy in a range of cancer cell lines.

References

  • Hui, X., Zhang, T., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, X., Zhang, T., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modern Guide to the Doebner Reaction for the Synthesis of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, stands as a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] These quinoline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial domains.[2][3][4] This guide provides an in-depth examination of the Doebner reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present a detailed, optimized protocol, explore the reaction's scope, offer a comprehensive troubleshooting guide, and ground the discussion in authoritative references to ensure scientific rigor and reproducibility.

Theoretical Framework: The Doebner Reaction Mechanism

Understanding the reaction mechanism is critical for optimization and troubleshooting. The Doebner reaction is generally accepted to proceed via one of two primary pathways, often dictated by the specific reactants and conditions employed.[5] The most commonly proposed pathway begins with the formation of an N-arylimine (Schiff base) from the condensation of the aniline and the aldehyde.[3] This is followed by a reaction with the enol form of pyruvic acid. The subsequent steps involve an intramolecular electrophilic cyclization onto the electron-rich aromatic ring and a final oxidation/dehydration step to yield the aromatic quinoline-4-carboxylic acid.[3][6]

A key feature of the modern understanding of this reaction is the "hydrogen-transfer" process, where the imine formed from a second molecule of aniline and aldehyde can act as the oxidizing agent for the final aromatization step.[3][7] This insight has led to modified protocols that are particularly effective for anilines bearing electron-withdrawing groups, which traditionally give poor yields.[3][7]

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction Aniline Aniline (Ar-NH2) Imine N-arylimine (Schiff Base) Aniline->Imine + Aldehyde - H2O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine AnilineDerivative Aniline Derivative Imine->AnilineDerivative + Pyruvic Acid (enol) PyruvicAcid Pyruvic Acid (enol form) PyruvicAcid->AnilineDerivative Dihydroquinoline Dihydroquinoline Intermediate AnilineDerivative->Dihydroquinoline Quinoline Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline

Caption: Proposed mechanism of the Doebner reaction.

Optimized Core Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline-4-carboxylic Acid

This protocol is adapted from a modern, optimized Doebner hydrogen-transfer reaction, which has proven effective for traditionally challenging electron-deficient anilines.[7]

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMoles (mmol)Equiv.
6-(Trifluoromethoxy)anilineC₇H₆F₃NO177.131.81 g10.21.0
BenzaldehydeC₇H₆O106.121.21 g (1.16 mL)11.41.1
Pyruvic AcidC₃H₄O₃88.060.50 g (0.34 mL)5.680.56
Boron trifluoride etherate (BF₃·OEt₂)(C₂H₅)₂O·BF₃141.930.40 g (0.36 mL)2.840.28
Acetonitrile (MeCN)CH₃CN41.05~16 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Sat. aq. NaHCO₃NaHCO₃84.01As needed--
BrineNaCl (aq)-As needed--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Syringe pump or dropping funnel

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

Step-by-Step Procedure
  • Initial Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (10.2 mmol) and the aldehyde (11.4 mmol) in acetonitrile (5.7 mL).[2][8]

    • Rationale: Acetonitrile is an effective solvent for this modified protocol.[8] The initial phase involves the formation of the Schiff base intermediate.

  • Catalyst Addition: At room temperature, add the Lewis acid catalyst, BF₃·OEt₂ (2.84 mmol), to the stirred solution.[2]

    • Rationale: Lewis acids like BF₃·OEt₂ catalyze the formation of the imine and subsequent cyclization steps, often leading to higher yields, especially for less reactive anilines.[3][8]

  • Initial Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C for 10-60 minutes.[2][8]

    • Rationale: This initial heating period ensures the efficient formation of the Schiff base before the addition of pyruvic acid.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (5.68 mmol) in acetonitrile (9.5 mL). Using a syringe pump or dropping funnel, add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.[8]

    • Rationale: Slow addition of pyruvic acid is crucial. It helps to control the reaction rate, minimize the formation of byproducts from the self-condensation of pyruvic acid, and maintain a favorable concentration gradient for the desired reaction pathway.[9]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 20-21 hours.[2][8]

    • Rationale: An extended reaction time is necessary to drive the cyclization and subsequent aromatization to completion, ensuring a high conversion of the intermediates.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[2] c. Separate the layers. Extract the aqueous layer again with EtOAc. d. Combine the organic layers and wash with brine.[2][8] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2][8]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure quinoline-4-carboxylic acid.[8][9]

Experimental Workflow Overview

Doebner_Workflow Figure 2: General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Charge flask with Aniline, Aldehyde, MeCN B Add BF3·OEt2 catalyst A->B C Heat to 65°C B->C D Slowly add Pyruvic Acid solution (3 hrs) C->D E Maintain at 65°C for 21 hrs D->E F Cool to RT E->F G Quench (NaHCO3) & Extract (EtOAc) F->G H Wash (Brine) & Dry (Na2SO4) G->H I Concentrate in vacuo H->I J Recrystallization or Column Chromatography I->J K Characterization (NMR, MS, m.p.) J->K

Caption: General workflow of the Doebner reaction.

Substrate Scope and Limitations

The Doebner reaction is versatile, accommodating a wide range of anilines and aldehydes.

  • Anilines: Both electron-rich (e.g., with methoxy, alkyl groups) and, with modern protocols, electron-poor anilines (e.g., with halo, trifluoromethoxy groups) are suitable substrates.[7] However, anilines with very strong electron-withdrawing groups may still result in lower yields.[3][8]

  • Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes can be used, which directly influences the substituent at the 2-position of the resulting quinoline.

  • Limitations: A notable limitation occurs with certain substrates like 2-chloro-5-aminopyridine, where cyclization can happen at the pyridine nitrogen instead of the aromatic ring, leading to pyrrolidine derivatives.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Substrate Reactivity: Electron-withdrawing groups on the aniline decrease its nucleophilicity.[8] 2. Suboptimal Conditions: Incorrect temperature, insufficient reaction time, or inactive catalyst.[8] 3. Moisture: Water can interfere with the Lewis acid catalyst and hydrolyze intermediates.1. Switch to a more robust protocol, such as the hydrogen-transfer modification described here.[7] 2. Ensure the reaction temperature is maintained (e.g., at least 65 °C).[8] Verify catalyst activity. 3. Use anhydrous solvents and flame- or oven-dried glassware.[10]
Formation of Tar/Polymeric Material 1. Harsh Conditions: High temperatures or highly concentrated strong acids can cause polymerization of reactants, especially α,β-unsaturated intermediates.[9] 2. Aldehyde Self-Condensation: Aldehydes can undergo self-condensation under acidic conditions.1. Use milder Lewis acid catalysts (e.g., BF₃·OEt₂) instead of strong Brønsted acids. Maintain strict temperature control.[8] 2. Employ slow, controlled addition of the aldehyde or pyruvic acid as described in the protocol.
Product Loss During Work-up 1. Incomplete Extraction: The carboxylic acid product may have some water solubility, especially as its carboxylate salt. 2. Incorrect pH: If the aqueous layer is not properly neutralized or made slightly acidic before final extraction, the product may remain as the water-soluble carboxylate.1. Perform multiple extractions (e.g., 3x) with the organic solvent. 2. Carefully monitor pH during the work-up. Ensure the aqueous layer is neutralized or slightly acidified before the final extraction to protonate the carboxylic acid, making it more soluble in the organic phase.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Boron trifluoride etherate is corrosive and moisture-sensitive; handle with care. Pyruvic acid is a corrosive lachrymator. Anilines and aldehydes can be toxic and should be handled appropriately.

  • Procedure: The reaction involves heating flammable organic solvents. Ensure there are no ignition sources nearby and use appropriate heating equipment (heating mantle, oil bath).

Conclusion

The Doebner reaction remains a highly relevant and powerful method for accessing the privileged quinoline-4-carboxylic acid scaffold. By understanding the mechanistic nuances and employing optimized, modern protocols like the hydrogen-transfer variant, researchers can overcome traditional limitations, such as low yields with electron-deficient substrates. The detailed protocol and troubleshooting guide provided herein serve as a robust resource for scientists in organic synthesis and drug discovery, facilitating the efficient and reproducible synthesis of these valuable compounds.

References

  • Doebner reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

  • Doebner Quinoline Synthesis Mechanism. (2021). Organic Chemistry - YouTube. [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... (n.d.). ResearchGate. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (n.d.). Taylor & Francis Online. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014). ResearchGate. [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. (2019). ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health (NIH). [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). National Institutes of Health (NIH). [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health (NIH). [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2024). YouTube. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Doebner-Miller reaction and applications. (n.d.). Slideshare. [Link]

  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. (n.d.). PubMed. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). ACS Publications. [Link]

Sources

Application Notes & Protocols: Utilizing 2-(4-Iodophenyl)quinoline-4-carboxylic acid as a Potent Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Pyrimidine Synthesis

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme and the only redox reaction in the de novo pyrimidine biosynthesis pathway.[1][2] Located on the inner mitochondrial membrane, DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as those in cancerous tissues or activated lymphocytes, have a heightened demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[2] This dependency establishes DHODH as a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2]

The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure for potent DHODH inhibition.[1][4] Compounds based on this core, such as brequinar, have demonstrated significant activity.[1] This guide focuses on a specific analog, 2-(4-Iodophenyl)quinoline-4-carboxylic acid , providing a technical framework for its application as a DHODH inhibitor in research and preclinical development.

Physicochemical Properties of this compound

A solid understanding of the inhibitor's physical and chemical characteristics is fundamental for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₁₀INO₂ChemBK[5]
Molar Mass 375.16 g/mol ChemBK[5]
Appearance Likely a powderGeneral knowledge
Solubility Insoluble in water; Soluble in organic solvents like DMSO and ethanol.General knowledge based on similar compounds[6]

Part 1: Mechanism of Action and Cellular Consequences

This compound is hypothesized to act as a potent inhibitor of DHODH, occupying a binding site similar to that of brequinar. The core mechanism involves the carboxylate group of the quinoline forming critical electrostatic interactions, such as a salt bridge with arginine residues (e.g., R136 in human DHODH), within the enzyme's active site.[1] The lipophilic 2-aryl group, in this case, the 4-iodophenyl moiety, extends into a hydrophobic channel, further stabilizing the enzyme-inhibitor complex.[1]

By inhibiting DHODH, the compound effectively depletes the intracellular pool of pyrimidines. This has several downstream consequences:

  • Cell Cycle Arrest: A sufficient supply of nucleotides is essential for DNA replication during the S-phase of the cell cycle. Pyrimidine depletion leads to an S-phase arrest, halting cell proliferation.[1]

  • Induction of Apoptosis: In many cancer cell lines, prolonged pyrimidine starvation can trigger programmed cell death.[7][8]

  • Enhanced Antigen Presentation: Recent studies have shown that DHODH inhibition can upregulate the expression of MHC class I molecules on the surface of cancer cells, potentially enhancing their recognition by the immune system.[9][10]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition.

DHODH_Pathway cluster_Mitochondria Inner Mitochondrial Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Glutamine Glutamine + Aspartate CAD CAD Enzyme Glutamine->CAD Multiple Steps Dihydroorotate Dihydroorotate CAD->Dihydroorotate Dihydroorotate->DHODH UMPS UMPS Enzyme Orotate->UMPS UMP UMP (Uridine Monophosphate) UMPS->UMP Nucleotides UTP, CTP, TTP (for RNA/DNA Synthesis) UMP->Nucleotides Inhibitor 2-(4-Iodophenyl)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.

Part 2: In Vitro Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound.

Protocol 1: DHODH Enzymatic Inhibition Assay

This assay directly quantifies the inhibitory effect of the compound on recombinant human DHODH activity. The principle involves monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the reaction.[11]

A. Materials & Reagents

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[12]

  • Substrate Solution: Dihydroorotate (DHO)

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP)

  • Cofactor: Coenzyme Q10 (Decylubiquinone)

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock.

  • Positive Control: Brequinar or Teriflunomide

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm.

B. Experimental Workflow

Enzyme_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound in DMSO start->prep plate Add Diluted Compound, Controls, and Enzyme to 96-well plate prep->plate preincubate Pre-incubate at 37°C for 15 minutes plate->preincubate initiate Initiate Reaction by adding DHO, CoQ10, and DCIP preincubate->initiate incubate Incubate at 37°C for 20 minutes initiate->incubate read Measure Absorbance at 600 nm incubate->read analyze Calculate % Inhibition and Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

C. Step-by-Step Procedure

  • Compound Preparation: Perform serial dilutions of the 10 mM stock solution of this compound in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each diluted compound concentration. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

  • Enzyme Addition: Add 100 µL of recombinant DHODH solution (diluted in assay buffer to a pre-determined optimal concentration) to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing Dihydroorotate, DCIP, and Coenzyme Q10 in assay buffer. Add 100 µL of this mix to each well to start the reaction.[12]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, or until the vehicle control wells show a significant color change (blue to colorless).

  • Data Acquisition: Measure the absorbance at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer or immune cell lines that are highly dependent on de novo pyrimidine synthesis.

A. Materials & Reagents

  • Cell Line: A rapidly proliferating cell line (e.g., HCT116, A549, Jurkat).

  • Complete Culture Medium

  • Test Compound: this compound, 10 mM stock in DMSO.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Solubilization Solution (for MTT assay, e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).[12]

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment (MTT Method):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[12]

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 3: Uridine Rescue Assay

This is a critical self-validating experiment to confirm that the observed anti-proliferative effects are specifically due to the inhibition of DHODH. If the compound's target is indeed DHODH, supplementing the culture medium with uridine will bypass the enzymatic block by feeding the pyrimidine salvage pathway, thus "rescuing" the cells from the inhibitor's effects.[1][13]

A. Experimental Design This assay is run in parallel with the cell proliferation assay. A second set of plates is prepared identically, but the treatment media for this set is supplemented with 50-100 µM uridine.

B. Step-by-Step Procedure

  • Follow steps 1 and 2 of the Cell Proliferation Assay protocol.

  • Co-treatment: Prepare two sets of compound dilutions. Treat one set of plates with the compound dilutions alone. Treat the second set with the same compound dilutions prepared in media that also contains 100 µM uridine.

  • Incubation and Viability Assessment: Follow steps 3-5 of the Cell Proliferation Assay protocol for both sets of plates.

C. Interpretation of Results

  • On-Target Effect: If this compound is a specific DHODH inhibitor, you will observe a significant rightward shift in the dose-response curve in the presence of uridine. The GI₅₀/IC₅₀ value will be much higher in the uridine-supplemented group.[13]

  • Off-Target Effect: If the compound's toxicity is due to other, non-DHODH mechanisms, uridine supplementation will have little to no effect on the dose-response curve.[13]

Uridine_Rescue_Logic Inhibitor DHODH Inhibitor DHODH DHODH Inhibitor->DHODH DeNovo De Novo Synthesis DeNovo->DHODH Pyrimidines Pyrimidines DHODH->Pyrimidines Salvage Salvage Pathway Salvage->Pyrimidines Uridine Exogenous Uridine Uridine->Salvage Proliferation Cell Proliferation Pyrimidines->Proliferation

Caption: Logic of the uridine rescue experiment to confirm on-target DHODH inhibition.

Part 3: In Vivo Experimental Protocols

Moving from in vitro to in vivo models is a critical step in drug development. The following provides a general framework for assessing the efficacy of this compound in a mouse xenograft model of cancer.

Protocol 4: Murine Xenograft Tumor Growth Inhibition Study

A. Model and Compound Formulation

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Tumor Model: Subcutaneous implantation of a human cancer cell line shown to be sensitive to the inhibitor in vitro (e.g., SK-N-BE(2)C neuroblastoma cells).[7]

  • Compound Formulation: The compound must be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage). A common vehicle might be a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

B. Step-by-Step Procedure

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, intraperitoneally, every 3 days).[7]

    • Vehicle Control Group: Administer the vehicle solution on the same schedule.

    • (Optional) Positive Control Group: Administer a standard-of-care chemotherapy agent.

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly throughout the study.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

References

  • Vertex AI Search. (n.d.). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - MDPI. Retrieved January 15, 2026.
  • ChemBK. (n.d.). 2-(4-IODO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). The Therapeutic Window of DHODH Inhibitors: A Technical Guide. Retrieved January 15, 2026.
  • Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved January 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Retrieved January 15, 2026.
  • JCI Insight. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3. Retrieved January 15, 2026.
  • National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Retrieved January 15, 2026.
  • eLife. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Retrieved January 15, 2026, from [Link]

  • eLife. (2023).
  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Retrieved January 15, 2026.
  • ACS Publications. (n.d.). Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. Retrieved January 15, 2026.
  • PubMed. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Retrieved January 15, 2026, from [Link]

  • Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Retrieved January 15, 2026, from [Link]

  • PubMed. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF. Retrieved January 15, 2026.
  • ResearchGate. (n.d.).
  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved January 15, 2026.
  • Physical Chemistry Research. (n.d.). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Retrieved January 15, 2026.
  • National Institutes of Health. (n.d.). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Retrieved January 15, 2026.
  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved January 15, 2026, from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved January 15, 2026, from [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Antimicrobial Activity Testing of Iodo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including significant antimicrobial properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[3] Iodo-quinoline derivatives, a specific class within this family, have shown particular promise as potent antimicrobial agents.[4][5][6][7] The incorporation of iodine into the quinoline scaffold can significantly enhance biological activity.[5]

The mechanism of action for many quinolone-based compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are critical for DNA replication, and their inhibition leads to fragmentation of the bacterial chromosome and ultimately cell death.[8][9][11] This established mechanism makes quinoline derivatives, including their iodinated counterparts, attractive candidates for further development.

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of novel iodo-quinoline derivatives. The protocols detailed herein follow a logical progression, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations.

Core Experimental Workflow

The evaluation of novel iodo-quinoline derivatives follows a structured path to ensure a thorough and efficient assessment of their antimicrobial potential. This workflow is designed to progress from broad screening to more detailed characterization, allowing for the timely identification of the most promising candidates for further investigation.

Antimicrobial Testing Workflow cluster_screening Tier 1: Preliminary Screening cluster_quantitative Tier 2: Quantitative Analysis cluster_characterization Tier 3: Further Characterization A Agar Disk Diffusion Assay B Broth Microdilution for MIC A->B Active Compounds C Minimum Bactericidal Concentration (MBC) B->C Confirmed Activity D Time-Kill Kinetic Assay B->D Potent Compounds

Caption: High-level workflow for antimicrobial evaluation of iodo-quinoline derivatives.

Tier 1: Preliminary Screening

Protocol 1: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary screening of antimicrobial agents.[13][14][15][16][17] It provides a rapid and cost-effective means to assess the potential of a large number of compounds.[3]

Principle

A paper disk impregnated with a known concentration of the iodo-quinoline derivative is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[15][16][17] The diameter of this zone provides a qualitative measure of the compound's antimicrobial activity.[15]

Materials
  • Iodo-quinoline derivatives

  • Sterile paper disks (6 mm diameter)

  • Test bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

  • Sterile forceps

  • Appropriate solvent for dissolving iodo-quinoline derivatives (e.g., DMSO)

Procedure
  • Preparation of Iodo-Quinoline Derivative Disks:

    • Prepare a stock solution of each iodo-quinoline derivative in a suitable solvent. The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity.

    • Impregnate sterile paper disks with a known amount of the stock solution. A typical starting concentration to aim for on the disk is 10-30 µg, but this may need to be optimized.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk impregnated with the solvent only.

    • Prepare a positive control disk with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[18]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[18]

    • Remove excess liquid by pressing the swab against the inside of the tube.[13][18]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[13][14][18]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.[16][17]

    • Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[17]

    • Gently press each disk to ensure complete contact with the agar surface.[17]

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.

    • A zone of inhibition around a test disk indicates antimicrobial activity. The larger the zone, the more potent the compound may be against that particular microorganism.

    • Compare the zone sizes of the iodo-quinoline derivatives to the positive and negative controls.

Tier 2: Quantitative Analysis

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[19][20] This method is considered a gold standard for antimicrobial susceptibility testing and is essential for evaluating the potency of novel compounds.[21][22][23]

Principle

Serial dilutions of the iodo-quinoline derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[19]

Materials
  • Iodo-quinoline derivatives

  • 96-well sterile microtiter plates

  • Test bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure
  • Preparation of Iodo-Quinoline Derivative Dilutions:

    • Prepare a stock solution of the iodo-quinoline derivative in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium. Typically, this is done by adding 100 µL of broth to all wells except the first column. Then, add 200 µL of the compound at a starting concentration to the first well, and serially transfer 100 µL from one well to the next, discarding the final 100 µL from the last well in the series.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in sterile saline, matching the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate with the prepared inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[19]

    • Include a positive control with a known antibiotic.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the iodo-quinoline derivative at which there is no visible growth.[19]

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the endpoint.

Data Presentation

Summarize the MIC values in a table for clear comparison of the activity of different iodo-quinoline derivatives against various microbial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Iodo-quinoline 14168
Iodo-quinoline 2284
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2
Interpretation of MIC Results

The MIC value is a crucial parameter for evaluating the potency of an antimicrobial agent. A lower MIC value indicates greater potency.[24] However, it is important to note that MIC values for different drugs cannot be directly compared without considering their respective breakpoints, which are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[20][24][25][26] For novel compounds, these breakpoints are not yet established. Therefore, initial comparisons are made relative to the activity of known antibiotics.

Tier 3: Further Characterization

For compounds that demonstrate promising MIC values, further characterization is necessary to understand their full antimicrobial potential.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Principle

Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Procedure
  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on each spot.

  • The MBC is the lowest concentration that shows no growth or a significant reduction in colony count compared to the initial inoculum.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No zone of inhibition in disk diffusion assay - Compound is inactive against the test organism.- Compound did not diffuse through the agar.- Inoculum is too dense.- Test against a broader range of organisms.- Ensure the compound is soluble in the chosen solvent and can diffuse.- Verify the inoculum density matches the 0.5 McFarland standard.
Inconsistent MIC results - Inaccurate serial dilutions.- Variation in inoculum density.- Contamination.- Use calibrated pipettes and ensure proper mixing during dilutions.- Standardize the inoculum preparation carefully.- Use aseptic techniques and include sterility controls.
Growth in sterility control well - Contamination of the broth or microtiter plate.- Use fresh, sterile materials. Repeat the assay.
No growth in growth control well - Inoculum was not viable.- An error in adding the inoculum.- Use a fresh culture for inoculum preparation.- Ensure all wells (except sterility control) are inoculated.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of novel iodo-quinoline derivatives. By following this tiered approach, researchers can efficiently screen and characterize promising new drug candidates, contributing to the vital effort of combating antimicrobial resistance. Adherence to standardized methods, such as those provided by the CLSI, is crucial for generating reliable and reproducible data.[21][27][28][29][30]

References

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health.[Link]

  • Quinolone antibiotic. Wikipedia.[Link]

  • Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.[Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications.[Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health.[Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.[Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. ResearchGate.[Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.[Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. ResearchGate.[Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asia Pacific Journal of Health Sciences.[Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Institutes of Health.[Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.[Link]

  • Broth Microdilution. MI - Microbiology.[Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.[Link]

  • Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Bentham Science.[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar.[Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed.[Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.[Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy.[Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration.[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.[Link]

  • M07-A8. Regulations.gov.[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]

  • Understanding Susceptibility Results. YouTube.[Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.[Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.[Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate.[Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate.[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.[Link]

  • Disk diffusion test. Wikipedia.[Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health.[Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.[Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.[Link]

  • Antimicrobial Susceptibility Testing Challenges. myadlm.org.[Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society.[Link]

  • What are some factors that could affect antimicrobial susceptibility testing? ResearchGate.[Link]

  • Susceptibility Testing Issues (Web). Scribd.[Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.[Link]

  • Challenges in Antimicrobial Susceptibility Testing and Reporting. Oxford Academic.[Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health.[Link]

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Agents from the 2-Phenyl-Quinoline-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2-phenyl-quinoline-4-carboxylic acid (2-PQC) backbone has emerged as a versatile and potent framework for the design of novel anticancer agents.[3] Its rigid, planar structure allows for effective interaction with various biological targets, and its synthetic tractability permits extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4] Derivatives of this scaffold have demonstrated a wide range of anticancer mechanisms, including the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of critical protein kinases.[5][6][7]

This guide provides a comprehensive, in-depth overview of the workflow for developing anticancer agents based on the 2-PQC scaffold. We will detail robust protocols for the synthesis of the core structure and its derivatives, methodologies for comprehensive in vitro screening, and guidance for structure-activity relationship (SAR) analysis. The causality behind experimental choices is explained to provide researchers with not just a set of instructions, but a strategic framework for innovation in oncology drug discovery.

Section 1: Synthesis and Library Development

The foundation of any drug discovery program is the efficient and versatile synthesis of a chemical library. The Doebner reaction, a classic multicomponent reaction, remains a highly effective method for constructing the 2-phenyl-quinoline-4-carboxylic acid core.[8][9] Modern modifications utilizing Lewis acid catalysts can improve yields and shorten reaction times, making it an ideal choice for library synthesis.[10]

Causality in Synthesis:

The Doebner reaction is a one-pot synthesis involving an aniline, an aromatic aldehyde (benzaldehyde), and pyruvic acid.[8] The use of an alcohol solvent like ethanol is common as it effectively dissolves the reactants while facilitating the precipitation of the final product upon cooling. Catalysts such as iron(III) triflate or trifluoroacetic acid are employed to activate the carbonyl group of the aldehyde, thereby accelerating the initial imine formation and subsequent cyclization steps, leading to higher efficiency.[8][10]

Protocol 1.1: Catalyzed Doebner Synthesis of 2-Phenyl-Quinoline-4-Carboxylic Acid (Core Scaffold)

Materials & Reagents:

  • Aniline (Sigma-Aldrich, 99%)

  • Benzaldehyde (Sigma-Aldrich, 99%)

  • Pyruvic acid (Sigma-Aldrich, 98%)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

  • Ethanol (Merck, 96%)

  • Potassium Carbonate (K₂CO₃) solution (1 M aqueous)

  • Hydrochloric Acid (HCl) (1 M aqueous)

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyruvic acid (10.0 mmol, 0.88 g), aniline (11.0 mmol, 1.02 g), benzaldehyde (10.0 mmol, 1.06 g), and ethanol (50 mL).

  • Stir the mixture to achieve a homogenous solution.

  • Add the catalyst, iron(III) trifluoromethanesulfonate (1.5 mmol, 0.76 g), to the mixture.

  • Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate.

  • Filter the precipitate and wash with cold ethanol to obtain the crude product.

  • Purification: Dissolve the crude solid in an aqueous K₂CO₃ solution to form the carboxylate salt. Filter the solution to remove any non-acidic impurities.[8]

  • Acidify the filtrate with 1 M HCl with vigorous stirring until the pH is ~5-6. The purified product will precipitate.

  • Filter the purified solid, wash thoroughly with deionized water, and dry under vacuum at 70°C.

Characterization: The structure and purity of the final compound must be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[9][11]

Library Development Strategy

To explore the structure-activity relationship (SAR), a library of derivatives is synthesized. Key modifications include:

  • Amidation at C4-Carboxylic Acid: Converting the carboxylic acid to a variety of amides can significantly impact biological activity and physicochemical properties.[12] This is typically achieved by first converting the acid to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a desired amine.[9]

  • Substitution on the 2-Phenyl Ring: Utilizing substituted benzaldehydes in the initial Doebner reaction allows for the introduction of various functional groups (e.g., halogens, nitro, methoxy, trifluoromethyl) on the phenyl ring, which can modulate target binding and cell permeability.[5]

G cluster_0 Core Synthesis cluster_1 Library Derivatization start Reactants (Aniline, Benzaldehyde, Pyruvic Acid) doebner Catalyzed Doebner Reaction [Fe(OTf)3, 80°C] start->doebner core Core Scaffold 2-Phenyl-Quinoline-4- Carboxylic Acid doebner->core lib2 2-Phenyl Substituted Derivatives Library acyl 1. SOCl₂ 2. R₂-NH₂ core->acyl sub_benz Substituted Benzaldehydes (R₁-C₆H₄-CHO) sub_node sub_node lib1 C4-Amide Derivatives Library acyl->lib1 sub_benz->doebner

Caption: Workflow for synthesis of the 2-PQC core and subsequent derivatization.

Section 2: In Vitro Anticancer Screening Cascade

A tiered screening approach is essential for efficiently identifying promising lead compounds. The cascade begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Protocol 2.1: Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It provides the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Causality in Assay Design: The MTT assay is chosen for its reliability and high-throughput capability. A panel of cancer cell lines is crucial for identifying compounds with broad-spectrum activity or selective potency. For instance, testing against MCF-7 (breast), HCT-116 (colon), and K-562 (leukemia) cell lines provides data across different cancer types.[13] Including a non-cancerous cell line (e.g., BHK-21) is critical to assess selectivity and potential toxicity to healthy cells.[13]

Procedure:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the synthesized 2-PQC derivatives in DMSO, then further dilute in culture medium. The final DMSO concentration should be <0.5%.

  • Treat the cells with varying concentrations of the compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Mechanism of Action - HDAC Inhibition Assay

Given that many 2-PQC derivatives act as HDAC inhibitors, a direct enzymatic assay is a logical next step for active compounds.[5][14][15]

Procedure:

  • Utilize a commercially available fluorometric HDAC assay kit (e.g., from BPS Bioscience or similar).

  • In a 96-well plate, add recombinant human HDAC enzyme (e.g., HDAC3), the fluorogenic substrate, and varying concentrations of the test compound.

  • Incubate the plate at 37°C for the time specified by the kit manufacturer.

  • Add the developer solution, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence with a microplate reader at the appropriate excitation/emission wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ for HDAC inhibition.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

This assay determines if a compound induces cell cycle arrest, a common mechanism for anticancer drugs.[13][14]

Procedure:

  • Treat a cancer cell line (e.g., K-562, which is sensitive to cell cycle arrest) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[14][15]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any compound-induced arrest. Many 2-PQC derivatives have been shown to induce G2/M arrest.[14][15]

Protocol 2.4: Apoptosis Induction Assay

This assay confirms if the compound's cytotoxic effect is due to programmed cell death (apoptosis).

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Quantify the populations of viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[13][14][15]

G start Synthesized Compound Library t1_assay Tier 1: Primary Screen Antiproliferative Assay (MTT) (Multiple Cell Lines) start->t1_assay t1_result Identify 'Hits' (Compounds with IC₅₀ < 10 µM) t1_assay->t1_result t2_label Tier 2: Mechanism of Action Studies on Hits t1_result->t2_label hdac_assay HDAC Enzymatic Assay t2_label->hdac_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) t2_label->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) t2_label->apoptosis t3_result SAR Analysis & Lead Candidate Selection hdac_assay->t3_result cell_cycle->t3_result apoptosis->t3_result

Caption: A tiered workflow for the in vitro screening of 2-PQC derivatives.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical process where the chemical structure of the synthesized compounds is correlated with their biological activity. This analysis guides the design of the next generation of compounds with improved potency and selectivity.

Key SAR Observations from Literature:

  • Substituents on the 2-Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial. For example, studies have shown that certain substitutions can enhance HDAC inhibitory potency.[5]

  • Modifications at C4-Position: Conversion of the carboxylic acid to amides or other functionalities like hydrazides can dramatically alter activity and selectivity. For instance, some hydrazide derivatives show improved HDAC inhibitory activity but do not always translate to better antiproliferative potency in cells, highlighting the importance of cellular permeability and other factors.[14][15][16]

  • Lipophilicity: In general, increased lipophilicity can correlate with enhanced activity against certain bacterial strains, and similar principles often apply to anticancer activity by aiding cell membrane penetration.[12]

Data Presentation: Hypothetical SAR Table

The data gathered from the in vitro screening cascade should be summarized in a clear, tabular format to facilitate analysis.

Compound IDR¹ (on 2-Phenyl)R² (at C4)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HDAC3 IC₅₀ (µM)
1 (Core) H-OH> 50> 50> 100
2a 4-F-OH25.330.185.2
2b 4-CF₃-OH15.818.460.7
3a H-NH-Propyl12.115.545.1
3b 4-CF₃-NH-Propyl1.5 2.3 5.8

From this hypothetical data, one could deduce that:

  • The unsubstituted core scaffold (1) is inactive.

  • Adding an electron-withdrawing group like -CF₃ on the phenyl ring (2b) improves potency over -F (2a) .

  • Converting the carboxylic acid to a propyl amide (3a) significantly boosts activity.

  • The combination of both modifications (3b) results in a synergistic effect, yielding a potent lead compound.

G cluster_0 Structure-Activity Relationship Insights Core 2-Phenyl-Quinoline-4-Carboxylic Acid Scaffold Mod1 Modification Point 1: Substituents on 2-Phenyl Ring Core->Mod1 Mod2 Modification Point 2: Derivatization of C4-Carboxylic Acid Core->Mod2 Activity Biological Activity (Potency, Selectivity) Mod1->Activity Insight1 Electron-withdrawing groups (e.g., -CF₃) often increase potency. Mod1->Insight1 Mod2->Activity Insight2 Conversion to amides/hydrazides can enhance target binding and cell permeability. Mod2->Insight2

Caption: Key logical relationships in the SAR analysis of 2-PQC derivatives.

Section 4: Lead Candidate Evaluation in In Vivo Models

Once a lead compound with high in vitro potency, a clear mechanism of action, and selectivity over normal cells is identified, its efficacy must be validated in vivo. The most common approach is the use of a tumor xenograft model.

Protocol 4.1: Murine Xenograft Model for Tumor Growth Inhibition

Causality in Model Selection: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard for preclinical assessment.[17] This model allows for the direct evaluation of a compound's ability to inhibit the growth of a human tumor in a living system, providing crucial data on efficacy and potential toxicity before any consideration for clinical trials.

Procedure (High-Level Overview):

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT-116 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into groups (e.g., vehicle control, positive control, test compound at various doses). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a set schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Wen, X., Cai, Y., Liu, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Scientific.net. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.net. Retrieved from [Link]

  • Hui, L., Zhang, J., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 129, 106173. Available at: [Link]

  • Hui, L., Zhang, J., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at: [Link]

  • Wen, X., Cai, Y., Liu, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. Retrieved from [Link]

  • Hui, L., Zhang, J., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Retrieved from [Link]

  • Hui, L., Zhang, J., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. Retrieved from [Link]

  • Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology, 44(4), 416-427. Available at: [Link]

  • An, N., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1496-1525. Available at: [Link]

  • Zhang, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 861349. Available at: [Link]

  • Yadav, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1263, 133153. Available at: [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11858. Available at: [Link]

  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with potential anticancer activity. ResearchGate. Retrieved from [Link]

  • Guan, Y.-F., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(21), 7247. Available at: [Link]

  • Guan, Y.-F., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Bohrium. (2022). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 795. Available at: [Link]

  • MDPI. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Retrieved from [Link]

  • Bohrium. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2281. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Efficacy Assessment of 2-(4-Iodophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthetic versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles to target specific cellular pathways and biomolecules. This application note focuses on 2-(4-Iodophenyl)quinoline-4-carboxylic acid , a specific derivative with significant therapeutic promise. Our objective is to provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays required to rigorously evaluate its efficacy.

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical regulators of cellular processes often dysregulated in cancer.[4][5][6] Furthermore, some quinoline-based compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby halting cell proliferation.[7] The inclusion of an iodophenyl group at the 2-position of the quinoline ring presents an interesting avenue for enhancing potency and exploring novel structure-activity relationships.

This document provides a suite of detailed protocols for a multi-faceted in vitro evaluation of this compound. We will delve into assays designed to assess its cytotoxic and antiproliferative effects, its potential to induce apoptosis, and its inhibitory activity against key enzymatic targets. The causality behind experimental choices is explained to ensure a thorough understanding of the data generated.

I. Preliminary Characterization and Compound Handling

Prior to initiating biological assays, it is imperative to ensure the purity and stability of the test compound, this compound.

A. Compound Quality Control:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to confirm the purity of the compound, which should ideally be >95%.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify the chemical structure.[8]

  • Solubility Testing: Determine the solubility of the compound in various solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for initial stock solutions.

B. Preparation of Stock Solutions:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

II. Cellular Assays: Assessing Antiproliferative and Cytotoxic Effects

A fundamental step in evaluating a potential therapeutic agent is to determine its effect on cancer cell viability and proliferation.

A. Cell Line Selection Rationale

The choice of cell lines is critical and should be guided by the putative mechanism of action. Given that quinoline-4-carboxylic acid derivatives have shown efficacy against a range of cancers, a panel of cell lines is recommended. For instance, if targeting HDACs, leukemia cell lines such as K562 could be relevant.[5][6] For DHODH inhibition, colorectal (HCT-116) or pancreatic (MIA PaCa-2) cancer cell lines are appropriate choices.[7] Breast cancer cell lines like MCF-7 and MDA-MB-231 are also commonly used to screen for general anticancer activity.[2]

B. Experimental Workflow for Cellular Assays

Cellular Assay Workflow Figure 1: General Workflow for Cellular Efficacy Assays cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Line Culture & Maintenance Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Readout 6. Perform Specific Assay Readout (e.g., MTT, Apoptosis Assay) Incubation->Assay_Readout Data_Analysis 7. Analyze Data & Calculate IC50 Assay_Readout->Data_Analysis

Caption: General workflow for in vitro cellular efficacy assays.

C. Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

ParameterDescription
Cell Lines Panel including e.g., HCT-116, MCF-7, K562
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 or 72 hours
Readout Absorbance at 570 nm
Endpoint IC₅₀ value (µM)
Table 1: Key parameters for the MTT cell viability assay.
D. Protocol: Annexin V/Propidium Iodide Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) for both treated and control samples.

III. Mechanistic Assays: Target Engagement and Enzyme Inhibition

Based on the known activities of similar quinoline derivatives, investigating the inhibitory effects on specific enzymes like HDACs and DHODH is a logical next step.

A. Potential Signaling Pathways for Inhibition

Signaling_Pathway Figure 2: Potential Inhibition Pathways cluster_hdac Epigenetic Regulation cluster_dhodh Metabolic Pathway Compound 2-(4-Iodophenyl)quinoline- 4-carboxylic acid HDAC HDAC Enzyme Compound->HDAC Inhibits DHODH DHODH Enzyme Compound->DHODH Inhibits Histone_Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression (e.g., p21, BAX) Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Pyrimidine_Synthesis ↓ Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Nucleotide_Depletion Nucleotide Depletion Pyrimidine_Synthesis->Nucleotide_Depletion Cell_Cycle_Arrest S-Phase Arrest Nucleotide_Depletion->Cell_Cycle_Arrest

Caption: Potential inhibitory pathways of the test compound.

B. Protocol: In Vitro DHODH Inhibition Assay

This assay measures the enzymatic activity of dihydroorotate dehydrogenase (DHODH), which can be monitored by the reduction of a specific substrate.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO) substrate

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of this compound.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHO, decylubiquinone, and DCIP.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

ParameterDescription
Enzyme Recombinant human DHODH
Substrate Dihydroorotate (DHO)
Inhibitor Conc. Nanomolar to micromolar range
Readout Decrease in absorbance at 600 nm (kinetic)
Endpoint IC₅₀ value (µM) for enzyme inhibition
Table 2: Key parameters for the in vitro DHODH inhibition assay.

IV. Data Interpretation and Next Steps

The collective data from these assays will provide a comprehensive in vitro efficacy profile of this compound. A low micromolar or nanomolar IC₅₀ value in both cellular and enzymatic assays would indicate a potent compound. A significant induction of apoptosis would suggest a mechanism involving programmed cell death.

Should the in vitro data be promising, subsequent steps would involve:

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or other methods to confirm that the compound binds to its intended target within living cells.[9]

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and drug-like properties.

V. Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antiproliferative effects, mechanism of cell death, and specific enzyme inhibitory activity, researchers can gain critical insights into its therapeutic potential and make informed decisions for further drug development.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. PubMed. [Link]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health (NIH). [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

Sources

Application Notes & Protocols for the Synthesis of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-4-Carboxamides in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] When functionalized with a carboxamide group at the C4-position, these molecules exhibit a remarkable spectrum of biological activities, positioning them as compelling candidates for drug development.[1] Specifically, derivatives of 2-arylquinoline-4-carboxamide have demonstrated significant potential as anticancer, antimalarial, and anti-inflammatory agents.[1][4][5] The 2-(4-Iodophenyl) substituent, in particular, serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions, thereby facilitating the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[6]

This guide provides a comprehensive, field-proven framework for the synthesis of 2-(4-Iodophenyl)quinoline-4-carboxylic acid and its subsequent conversion to a diverse library of amide derivatives. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.

Part 1: Synthesis of the Core Intermediate: this compound

The construction of the quinoline-4-carboxylic acid core is the foundational stage of the synthesis. Several classic named reactions can be employed for quinoline synthesis, including the Friedländer, Combes, and Doebner-von Miller reactions.[7][8][9][10] For the specific target of a 2-aryl-4-carboxyquinoline, the Doebner reaction presents a highly efficient and direct three-component strategy.[3][8]

Chosen Synthetic Route: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde (in this case, 4-iodobenzaldehyde), and pyruvic acid.[8] This method is advantageous as it directly installs the required carboxylic acid functionality at the C4-position in a single, convergent step.

Reaction Mechanism

The reaction proceeds through a series of well-established steps. Initially, the aniline undergoes a conjugate addition to an α,β-unsaturated carbonyl compound formed in situ from the condensation of the aldehyde and pyruvic acid. The resulting intermediate then cyclizes and subsequently undergoes oxidation (aromatization) to yield the final quinoline product. The reaction is typically acid-catalyzed.

Doebner_Mechanism Doebner Reaction Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Aniline Aniline Adduct Michael Adduct Aniline->Adduct 1,4-Conjugate Addition UnsatCarb α,β-Unsaturated Carbonyl UnsatCarb->Adduct CyclizedInt Cyclized Intermediate Adduct->CyclizedInt Intramolecular Condensation Dihydroquinoline Dihydroquinoline CyclizedInt->Dihydroquinoline Dehydration Quinoline 2-(4-Iodophenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Quinoline Oxidation Full_Synthesis_Workflow cluster_SM Starting Materials cluster_Stage1 Stage 1: Quinoline Core Synthesis cluster_Stage2 Stage 2: Amide Formation Aniline Aniline Doebner Doebner Reaction (Ethanol, HCl, Reflux) Aniline->Doebner Aldehyde 4-Iodobenzaldehyde Aldehyde->Doebner Pyruvic Pyruvic Acid Pyruvic->Doebner Amine Amine (R¹R²NH) Amidation Amide Coupling (e.g., HATU or SOCl₂ method) Amine->Amidation CarboxylicAcid 2-(4-Iodophenyl)quinoline- 4-carboxylic acid Doebner->CarboxylicAcid CarboxylicAcid->Amidation FinalProduct Final Amide Derivative Amidation->FinalProduct

Sources

Troubleshooting & Optimization

Pfitzinger Synthesis of Quinolines: A Technical Guide to Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pfitzinger Synthesis of Quinoline Derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct quinoline-4-carboxylic acids—a privileged scaffold in numerous therapeutic agents. As a self-validating system, this document provides not only detailed protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.

I. Understanding the Pfitzinger Synthesis: Mechanism and Key Parameters

The Pfitzinger reaction, at its core, is the condensation of isatin (or a derivative) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions to yield a quinoline-4-carboxylic acid.[1][2] A thorough understanding of the mechanism is paramount for effective troubleshooting.

The reaction proceeds in a well-defined sequence:

  • Base-Mediated Hydrolysis: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH), to form the potassium salt of isatinic acid (a keto-acid). This ring-opening is often visually indicated by a color change from orange/purple to brown.[3][4]

  • Condensation to Imine: The carbonyl compound reacts with the aniline moiety of the opened isatin to form an imine (Schiff base).

  • Tautomerization: The imine tautomerizes to the more stable enamine intermediate.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step, to form the aromatic quinoline ring.[1]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Isatinic Acid Salt (Keto-Acid Intermediate) Isatin->KetoAcid Base (KOH) H₂O, Hydrolysis Imine Imine KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: The stepwise mechanism of the Pfitzinger quinoline synthesis.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Category 1: Reaction Initiation & Progression

Q1: My reaction has not started, or the yield is extremely low. What are the primary causes?

A1: Failure to initiate the Pfitzinger reaction typically points to one of three areas: isatin ring opening, carbonyl reactivity, or competing side reactions.

  • Incomplete Isatin Hydrolysis: The initial ring-opening of isatin is critical. If the basicity is insufficient or the hydrolysis time is too short, the reaction will not proceed.

    • Causality: The amide bond of isatin requires a strong base to hydrolyze into the reactive isatinic acid intermediate. Ethanol/water mixtures are common solvents, and the base concentration must be sufficient to drive this equilibrium.

    • Solution: Ensure you are using a strong base like KOH or NaOH. Before adding the carbonyl compound, allow the isatin and base to stir at room temperature for at least one hour, or until the characteristic color change is complete.[4] For stubborn substrates, increasing the base concentration (e.g., from a standard solution to a 33% aqueous solution) can be beneficial.[3]

  • Low Carbonyl Reactivity: Sterically hindered ketones or those with electron-withdrawing groups can be sluggish.

    • Causality: Steric bulk around the carbonyl group impedes the formation of the imine intermediate. Electron-withdrawing groups decrease the nucleophilicity of the α-methylene carbon, hindering the crucial cyclization step.

    • Solution:

      • Increase Temperature: Refluxing at a higher temperature can provide the necessary activation energy.

      • Increase Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the carbonyl compound can help drive the reaction forward.

      • Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, particularly for less reactive substrates.[5]

  • Degradation of Starting Materials: Aldehydes, in particular, can be unstable under strongly basic conditions, leading to self-condensation (aldol) reactions or other decompositions.[6]

    • Solution: If using an aldehyde, add it slowly to the pre-hydrolyzed isatin solution. Maintain good temperature control throughout the addition.

Low_Yield_Troubleshooting Start Low / No Yield Check_Hydrolysis Is Isatin Hydrolysis Complete? (Color Change?) Start->Check_Hydrolysis Check_Carbonyl Is Carbonyl Compound Reactive? Check_Hydrolysis->Check_Carbonyl Yes Sol_Hydrolysis Action: - Increase base concentration - Extend pre-stirring time Check_Hydrolysis->Sol_Hydrolysis No Check_Degradation Is a Starting Material Degrading? Check_Carbonyl->Check_Degradation Yes Sol_Carbonyl Action: - Increase temperature (reflux) - Use excess carbonyl (1.2-1.5 eq) - Switch to microwave synthesis Check_Carbonyl->Sol_Carbonyl No Sol_Degradation Action: - Add unstable reagent slowly - Maintain temperature control Check_Degradation->Sol_Degradation Yes

Caption: A decision workflow for troubleshooting low-yield Pfitzinger reactions.

Q2: My reaction mixture has turned into a dark, intractable tar. What is causing this, and can it be salvaged?

A2: Tar formation is a frequent and frustrating issue in Pfitzinger syntheses. It is primarily caused by base-catalyzed self-condensation and polymerization of the carbonyl component, especially with enolizable aldehydes and ketones.[7]

  • Causality: The strongly basic conditions required for isatin hydrolysis are also ideal for promoting aldol-type side reactions. These competing pathways can outpace the desired Pfitzinger condensation, leading to a complex mixture of oligomers and polymers. High temperatures exacerbate this issue.

  • Prevention & Mitigation:

    • Temperature Control: Do not overheat the reaction. While reflux is often necessary, excessively high temperatures can accelerate polymerization.

    • Controlled Addition: Add the carbonyl compound slowly and portion-wise to the solution of hydrolyzed isatin. This maintains a low instantaneous concentration of the carbonyl, favoring the bimolecular reaction with isatinic acid over self-condensation.

    • Monitor with TLC: Unnecessarily long reaction times can lead to product degradation and further tarring. Monitor the consumption of your starting material by Thin Layer Chromatography (TLC) and stop the reaction once it is complete.[3]

  • Salvage Operations: Isolating the product from a tarry mixture is challenging. The standard acidic workup may result in a gummy precipitate. If this occurs, redissolve the crude material in a minimal amount of a suitable solvent (like DMF or hot ethanol) and attempt to precipitate the product by adding a non-solvent (e.g., water or hexanes). If this fails, column chromatography is the next logical step, though it may be difficult.

Category 2: Workup & Purification

Q3: My product does not precipitate upon acidification, or it "oils out." How should I proceed with isolation?

A3: The standard workup relies on the principle that the quinoline-4-carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt and insoluble in the acidified aqueous solution. Failure to precipitate cleanly indicates either high solubility of the product or the presence of impurities.

  • Causality ("Oiling Out"): This occurs when the compound separates from the solution as a liquid above its melting point instead of a crystalline solid. This is often due to the presence of impurities that depress the melting point or a solvent system in which the product has moderate solubility.

  • Solutions:

    • pH Adjustment: Ensure the pH is sufficiently acidic (typically pH 4-5) to fully protonate the carboxylate. Use a pH meter for accuracy.

    • Solvent Extraction: If the product remains in solution or oils out, perform a liquid-liquid extraction. Extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers can then be combined, dried, and concentrated.

    • Recrystallization Strategy: If an oil is obtained after extraction, try dissolving it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly adding a non-solvent (e.g., water, hexanes) until turbidity persists. Allow the solution to cool slowly to encourage crystallization.

Q4: My product is difficult to purify by recrystallization. What are my options?

A4: Quinoline-4-carboxylic acids can be quite polar, making them challenging to purify via standard silica gel chromatography.

  • Causality: The carboxylic acid moiety can interact strongly with the acidic silica gel, leading to poor mobility and significant peak tailing.

  • Purification Strategies:

    • Acid-Base Extraction: A powerful purification technique is to exploit the acidic nature of the product. Dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). Wash this basic solution with an organic solvent (like diethyl ether or ethyl acetate) to remove neutral, non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified product, which can be collected by filtration.

    • Modified Column Chromatography: If chromatography is necessary, consider these modifications:

      • Acidified Eluent: Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase. This keeps the product protonated and reduces its interaction with the silica, leading to better peak shape.

      • Reversed-Phase Chromatography: For highly polar or challenging separations, C18-functionalized silica (reversed-phase) is an excellent alternative. The compound is eluted with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier.[8]

III. Optimizing Yields: Data-Driven Approaches

Optimizing the Pfitzinger synthesis involves the careful selection of reactants and conditions. The following tables provide a summary of reported yields to guide your experimental design.

Table 1: Influence of Carbonyl Substrate on Yield (Conventional Heating)
Carbonyl CompoundBaseSolventTime (h)Yield (%)Reference
AcetoneKOHEthanol/H₂O880[3]
AcetophenoneKOHEthanol24~40[4]
CyclohexanoneKOHEthanol1275[9]
1-Adamantyl methyl ketoneKOHEthanol/H₂O4876[8]
5,6-DimethoxyindanoneKOHEthanol1638[2]

As demonstrated, simpler, unhindered ketones like acetone and cyclohexanone generally provide higher yields under standard conditions.

Table 2: Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation is a proven method for accelerating the reaction and improving yields.[5]

Carbonyl SubstrateMethodTimeYield (%)Reference
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneConventional (Reflux)12 h63-68[3]
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneMicrowave (MWI)9 min77-85[3]

The dramatic reduction in reaction time and increase in yield highlight the efficiency of microwave-assisted synthesis.

IV. Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is adapted from a procedure utilizing acetone.[4][5]

Materials:

  • Isatin (0.0075 mol)

  • Potassium Hydroxide (KOH) (0.02 mol)

  • Absolute Ethanol (40 mL)

  • Deionized Water (1 mL)

  • Acetone (0.015 mol)

  • Acetic Acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH in the ethanol/water mixture.

  • Add the isatin to the basic solution. Stir at room temperature for 1 hour. A color change from purple/orange to brown should be observed, indicating the formation of the potassium isatinate salt.

  • Gradually add the acetone to the reaction mixture.

  • Heat the mixture to reflux (approx. 79°C) and maintain for 24 hours. Monitor the reaction's progress via TLC (eluent: n-hexane:ethyl acetate = 1:2).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water (approx. 100 mL).

  • Acidify the solution with acetic acid until a precipitate forms (target pH 4-5).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-methylquinoline-4-carboxylic acid.

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

This protocol demonstrates a rapid synthesis using microwave irradiation, adapted from published methods.[3]

Materials:

  • Isatin (10.0 mmol)

  • Appropriate α-methylene ketone (10.0 mmol)

  • 33% Aqueous Potassium Hydroxide (15 mL)

  • Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, add the isatin to the 33% aqueous KOH solution.

  • Add the ketone to this solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for the optimized time (e.g., 9 minutes, optimization may be required).

  • After irradiation, cool the vessel to room temperature.

  • Filter the dark solution to remove any insoluble material.

  • Pour the filtrate into an ice-water mixture (100 mL).

  • Acidify with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the final product.

V. References

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. [Link]

  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger Reaction with Unsymmetrical Ketones. Journal of the Chemical Society B: Physical Organic, 446.

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Scribd. [Link]

  • Hutasuhut, I. F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 2-Phenylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenylquinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Known for their therapeutic potential, these molecules, including the parent compound cinchophen, often exhibit poor aqueous solubility, which can hinder experimental progress and formulation development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

I. Understanding the Core Problem: Why Are These Compounds Poorly Soluble?

2-Phenylquinoline-4-carboxylic acids possess a rigid, planar aromatic structure. This molecular architecture promotes strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent, particularly water, is a significant thermodynamic barrier. Furthermore, the carboxylic acid group, while ionizable, requires careful pH control to leverage its potential for solubility enhancement.[3][4]

II. Troubleshooting Guide: Practical Solutions for Common Solubility Issues

This section provides step-by-step protocols to address specific solubility problems you may encounter during your experiments.

Issue 1: My 2-phenylquinoline-4-carboxylic acid won't dissolve in my aqueous buffer for an in vitro assay.

The insolubility of these compounds in neutral aqueous media is a common starting hurdle.[1] The primary reason is that the carboxylic acid group is not ionized at neutral pH, rendering the molecule highly hydrophobic.

Root Cause Analysis & Solution Workflow

Caption: Decision workflow for addressing aqueous insolubility.

Protocol 1: pH Adjustment

This is the most direct method to enhance the solubility of acidic compounds. By increasing the pH, the carboxylic acid group deprotonates to form a highly soluble carboxylate salt.[4][5]

Step-by-Step Methodology:

  • Determine the pKa: If the pKa of your specific 2-phenylquinoline-4-carboxylic acid derivative is unknown, a literature search for similar analogs or computational prediction is recommended. The pKa of many simple carboxylic acids is around 4-5.[3]

  • Prepare a Concentrated Stock: Dissolve the compound in a small amount of a suitable base, such as 0.1 M NaOH, to create a concentrated stock solution of the sodium salt.

  • Buffer Preparation: Prepare your final aqueous buffer.

  • pH Adjustment & Dilution: While stirring the buffer, slowly add the concentrated stock solution. Monitor the pH of the final solution and adjust it to be at least 1-2 pH units above the compound's pKa using a dilute base (e.g., 0.1 M NaOH). This ensures that the compound remains in its ionized, soluble form.[5][6]

  • Final Check: Visually inspect the solution for any precipitation. If the solution remains clear, proceed with your experiment.

Trustworthiness Check: A stable, clear solution after 24 hours at the target temperature indicates a successful pH-mediated solubilization. Be cautious of potential precipitation if the buffer capacity is insufficient to maintain the high pH.

Protocol 2: Co-solvency

If pH modification is not an option due to experimental constraints (e.g., cell viability, enzyme activity), using a water-miscible organic co-solvent can be effective.[7]

Step-by-Step Methodology:

  • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. DMSO is a powerful solvent but can have effects on cell-based assays.

  • Prepare a High-Concentration Stock: Dissolve the 2-phenylquinoline-4-carboxylic acid in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[8]

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Determine the Limit: Identify the highest concentration that remains in solution without visible precipitation. The final concentration of the organic solvent should typically be kept low (e.g., <1%) in biological assays to minimize toxicity.

Co-solventDielectric Constant (20°C)Notes
DMSO 47.2Excellent solubilizing power; can be toxic to cells at >0.5-1%.
Ethanol 25Less toxic than DMSO; may be less effective for highly lipophilic compounds.
PEG 400 12.5Generally considered safe; can also act as a solubility enhancer.

Trustworthiness Check: The protocol is self-validating by observing the clarity of the solution upon dilution. Always run a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the solvent itself.

Issue 2: The compound precipitates over time or upon temperature changes.

This issue often points to the formation of a supersaturated solution or a compound with a steep solubility-temperature profile. The amorphous, high-energy state of a rapidly dissolved solid may be reverting to a more stable, less soluble crystalline form.[9][10]

Solution: Formulation-Based Approaches

For long-term stability and to prevent precipitation, more advanced formulation strategies are required. These methods aim to keep the drug in a high-energy, amorphous state or to create a favorable microenvironment for solubility.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 2-phenylquinoline-4-carboxylic acids, forming inclusion complexes that are soluble in water.[11][12][13]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[14]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v).

  • Add the Compound: Add an excess of the 2-phenylquinoline-4-carboxylic acid to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex.[15]

  • Separate and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Analyze: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the solubility enhancement.

Trustworthiness Check: The enhanced solubility can be quantified and compared to the intrinsic solubility in water. The stability of the complex can be assessed over time and under different temperature conditions.

Protocol 4: Solid Dispersions

A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[16][17] When this solid is introduced to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[18][19]

Step-by-Step Methodology (Solvent Evaporation Method):

  • Select a Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[16]

  • Co-dissolve: Dissolve both the 2-phenylquinoline-4-carboxylic acid and the polymer carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Evaporate the Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film or mass.

  • Dry and Pulverize: Further dry the solid dispersion under vacuum to remove any residual solvent. Grind the resulting solid into a fine powder.

  • Assess Dissolution: Test the dissolution rate of the solid dispersion powder in your target aqueous medium and compare it to the dissolution of the pure crystalline drug.

Caption: Workflow for preparing and testing a solid dispersion.

Trustworthiness Check: Characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm the amorphous nature of the drug within the polymer matrix. A significant increase in the dissolution rate compared to the physical mixture of drug and polymer validates the approach.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of 2-phenylquinoline-4-carboxylic acid in common solvents?

A1: It is practically insoluble in water.[1] Its solubility is higher in organic solvents like alcohol (1g in 120ml), diethyl ether (1g in 100ml), and chloroform (1g in 400ml).[1] For research purposes, it is often dissolved in DMSO or DMF to create a stock solution.[8]

Q2: Can I use surfactants to improve solubility?

A2: Yes, surfactants can be used. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[20] This is a common strategy in drug formulation. However, for in vitro assays, care must be taken as surfactants can interfere with biological systems.

Q3: My compound is a new derivative. How can I estimate if it will have solubility issues?

A3: You can use Lipinski's Rule of Five as a preliminary guide.[9] Poor absorption or permeation is more likely when there are more than 5 H-bond donors, more than 10 H-bond acceptors, the molecular weight is over 500, and the calculated LogP is over 5. While this rule is for absorption, high lipophilicity (LogP) is often correlated with poor aqueous solubility.

Q4: Does particle size reduction help with solubility?

A4: Particle size reduction, such as micronization or nanosizing, increases the surface area of the compound.[21][22] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[7] However, it does not change the equilibrium solubility of the compound itself. It helps the compound dissolve faster, which can be beneficial for absorption, but it may not solve the problem if the intrinsic solubility is extremely low.

Q5: What is the difference between amorphous and crystalline forms in terms of solubility?

A5: The amorphous form of a drug lacks the ordered crystal lattice structure of its crystalline counterpart.[9] As a result, less energy is required to break the intermolecular bonds in the amorphous solid, leading to higher apparent solubility and a faster dissolution rate.[10] Techniques like creating solid dispersions aim to convert the drug from a crystalline to a more soluble amorphous form.[17][19]

IV. References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Retrieved from [Link]

  • Patel, J., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Gavali, S. M., et al. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Lam, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Retrieved from [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • Brainly. (2023). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

Sources

Technical Support Center: Reducing Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

General FAQs

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1][2] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[1] In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions.[1]

Troubleshooting Guide by Synthesis Method

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] However, the reaction is notoriously exothermic and can produce significant amounts of tar.[5][6][7]

Q: My Skraup reaction is producing a large amount of black, intractable tar, making product isolation nearly impossible. What is causing this and how can I prevent it?

A: Cause: Tar formation is primarily due to the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[3] The highly exothermic nature of the reaction can lead to localized overheating, further promoting polymerization and other side reactions.[5][6]

Troubleshooting & Optimization:

  • Control the Reaction Vigor: The initial reaction can be extremely violent.[5][6] Adding a moderator like ferrous sulfate or boric acid can help to control the exotherm.[5][8] It is crucial to heat the reaction gently to initiate it and then remove the heat source, allowing the reaction's own exotherm to sustain boiling.[5][9]

  • Ensure Efficient Mixing: Inadequate mixing of the viscous reaction mixture can lead to localized hot spots.[9] Use a robust mechanical stirrer, especially for larger scale reactions.

  • Optimize Reagent Addition: Slow, controlled addition of sulfuric acid to the aniline and glycerol mixture with efficient cooling can prevent an initial uncontrolled temperature spike.

Skraup_Byproduct_Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct (1,4-Addition) Tar Tar/Polymer Byproduct Acrolein->Tar H⁺, Δ (Polymerization) Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ (Cyclization) Quinoline Quinoline Product Dihydroquinoline->Quinoline [O] Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline

Caption: Troubleshooting aldol byproducts in Friedländer synthesis.

Q: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve regioselectivity?

A: Cause: When an unsymmetrical ketone with two different α-methylene groups is used, condensation can occur at either site, leading to a mixture of quinoline regioisomers.

[10]Troubleshooting & Optimization:

  • Catalyst Control: The choice of catalyst can direct the reaction to favor one isomer. Cyclic secondary amines, like pyrrolidine, have been shown to be effective in directing the synthesis towards 2-substituted quinolines. *[10] Directing Groups: Introducing a directing group, such as a phosphoryl group, onto one of the α-carbons of the ketone can physically block one reaction pathway, leading to a single product. *[10] Reaction Conditions: Gradually adding the ketone substrate and using higher reaction temperatures have been shown to increase regioselectivity in some amine-catalyzed reactions.

[10]### Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone.

[11]Q: When using an unsymmetrical β-diketone in my Combes synthesis, I obtain a mixture of regioisomers. How can this be controlled?

A: Cause: The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either of the two different carbonyl groups, leading to two different enamine intermediates. The subsequent acid-catalyzed cyclization, which is the rate-determining step, can then produce two different regioisomers of the quinoline product.

[11]Troubleshooting & Optimization:

  • Steric Hindrance: The regioselectivity is often governed by steric effects in the electrophilic aromatic annulation step. I[11]ncreasing the steric bulk of one of the substituents on the β-diketone can favor the formation of one regioisomer. For example, using a bulkier R group on the diketone often leads to the formation of 2-substituted quinolines. *[11] Electronic Effects of Aniline: The electronic nature of the aniline substituent also plays a role. Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines can lead to the 4-substituted regioisomer as the major product.

[11]## Purification Protocols for Crude Quinoline Products

Effective purification is critical for removing persistent byproducts.

Protocol 1: Steam Distillation

This technique is particularly effective for separating volatile quinolines from non-volatile tars and polymers, a common issue in Skraup and Doebner-von Miller syntheses.

[1][12]1. Alkalinize: After the reaction is complete, cool the mixture and make it strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base. 2[1]. Distill: Introduce steam into the flask. The quinoline will co-distill with the water. 3[1]. Collect & Extract: Collect the distillate, which will appear as two layers. Separate the organic quinoline layer. Further extract the aqueous layer with a suitable organic solvent (e.g., chloroform, dichloromethane) to recover any dissolved product. 4[2]. Dry & Concentrate: Combine all organic fractions, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. 5[2]. Final Purification: The crude product can be further purified by vacuum distillation.

[2]Protocol 2: Purification via Picrate Salt Formation

This chemical method is useful for purifying quinolines from impurities that do not form stable picrate salts.

[13][14]1. Dissolution: Dissolve the crude quinoline product in a minimal amount of a suitable solvent like 95% ethanol. 2[13][14]. Precipitation: In a separate flask, prepare a saturated solution of picric acid in ethanol. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of the quinoline picrate salt will precipitate. 3. Isolation: Cool the mixture in an ice bath to maximize crystallization, then collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol. 4[14]. Liberation of Free Base: To recover the purified quinoline, dissolve the picrate salt in a solvent like dimethyl sulfoxide (DMSO) and pass it through a column of basic alumina. The picric acid is adsorbed onto the alumina, and the free quinoline base is eluted. A[13]lternatively, the salt can be treated with a strong base (e.g., NaOH solution) and the liberated quinoline extracted with an organic solvent. 5. Final Steps: The purified quinoline can then be isolated by solvent removal and vacuum distillation.

[13]---

References
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • LookChem. (n.d.). Purification of Quinoline.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • National Institutes of Health. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476.
  • ResearchGate. (n.d.). (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses.
  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Chemistry Online. (2023, March 25). Skraup quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Skraup reaction.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (n.d.). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • PubMed. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • ResearchGate. (n.d.). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
  • National Institutes of Health. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • R Discovery. (2022). Decreasing the Content of Quinoline-Insoluble Components in Coal Tar by Centrifugation with Diluents.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • WordPress.com. (2012, November 3). Skraup's Synthesis.

Sources

Technical Support Center: Synthesis of 2-(4-Iodophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Iodophenyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical steps needed to achieve a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and generally reliable method is the Doebner-von Miller reaction. This one-pot synthesis involves the reaction of 4-iodoaniline, pyruvic acid, and benzaldehyde (or in this case, 4-iodobenzaldehyde is not needed as the aryl group comes from the aniline). A variation, the Doebner reaction, specifically reacts an aromatic amine, an aldehyde, and pyruvic acid. For the target molecule, the reaction would involve 4-iodoaniline, pyruvic acid, and a suitable aldehyde, often benzaldehyde, followed by oxidation. A more direct route is the reaction of 4-iodoaniline, pyruvic acid, and 4-iodobenzaldehyde.

Q2: Why am I getting a very low yield?

Low yields in this synthesis are a frequent issue and can stem from several factors. The primary culprits are often incomplete reaction, formation of side products, and difficulties in product isolation and purification. The electronic properties of the iodo-substituted aniline can also reduce its reactivity compared to unsubstituted aniline.

Q3: My final product is a dark, tarry substance. What went wrong?

The formation of dark, polymeric tars is a classic sign of side reactions, particularly under harsh acidic or high-temperature conditions. This is common in Doebner-von Miller type reactions. Over-heating or prolonged reaction times can lead to the polymerization of intermediates or starting materials.

Q4: I am having trouble with the purification of the final product. What is the best method?

Purification can be challenging due to the product's low solubility in many common organic solvents and the presence of structurally similar impurities. A typical and effective method involves recrystallization from a high-boiling point polar solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid. Washing the crude product with hot ethanol or methanol can also help remove some impurities.

Troubleshooting Guide: Common Challenges and Solutions

This section provides a detailed breakdown of specific problems you may encounter during the synthesis and offers structured solutions based on chemical principles.

Problem 1: Low Reaction Conversion or Stalled Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted 4-iodoaniline.

  • The reaction mixture does not change in appearance or consistency after the expected reaction time.

Root Causes & Solutions:

  • Insufficient Acid Catalyst: The Doebner-von Miller reaction is acid-catalyzed. An insufficient amount of acid will result in a slow or stalled reaction.

    • Solution: Ensure the correct stoichiometry of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used. If the reaction is sluggish, a small, careful addition of the catalyst may help.

  • Low Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low will not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress by TLC. The optimal temperature is often a balance between reaction rate and stability of the reactants and products.

  • Purity of Reagents: The presence of impurities, especially in the starting anilines, can inhibit the reaction. Water in the solvent can also be detrimental in some cases.

    • Solution: Use freshly purified reagents. Ensure solvents are anhydrous if the chosen reaction variant is sensitive to moisture.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Detected (TLC Analysis) check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Catalyst Concentration Correct? check_temp->check_catalyst Yes increase_temp Action: Increase Temp by 5-10°C increments check_temp->increase_temp No check_reagents Are Reagents Pure and Anhydrous? check_catalyst->check_reagents Yes add_catalyst Action: Add Catalyst Incrementally check_catalyst->add_catalyst No purify_reagents Action: Purify Starting Materials/Use Dry Solvents check_reagents->purify_reagents No end_fail Consult Further Literature check_reagents->end_fail Yes monitor_tlc Monitor by TLC increase_temp->monitor_tlc add_catalyst->monitor_tlc purify_reagents->monitor_tlc end_ok Problem Resolved monitor_tlc->end_ok

Caption: Troubleshooting decision tree for low reaction conversion.

Problem 2: Excessive Formation of Tar and Side Products

Symptoms:

  • The reaction mixture becomes a dark, viscous, or solid tar.

  • The crude product is difficult to handle and purify.

  • TLC shows multiple spots, indicating a complex mixture of products.

Root Causes & Solutions:

  • Overheating: High temperatures can promote polymerization and decomposition of the starting materials and intermediates.

    • Solution: Maintain strict temperature control. Use an oil bath and a temperature controller. Consider running the reaction at a lower temperature for a longer period.

  • Highly Concentrated Reaction Mixture: High concentrations of reactants can increase the rate of bimolecular side reactions leading to polymers.

    • Solution: Perform the reaction at a lower concentration by increasing the amount of solvent. This can sometimes suppress the formation of insoluble polymeric byproducts.

  • Choice of Solvent: The solvent plays a crucial role. Some solvents may promote side reactions.

    • Solution: Ethanol or a mixture of ethanol and water is commonly used. If tar formation is severe, switching to a higher boiling point solvent that can better solubilize intermediates might help, but this must be balanced against the risk of decomposition at higher temperatures.

Data Summary: Effect of Temperature on Yield and Purity

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by NMR (%)Observations
80243580Slow reaction, but clean product
100126575Good yield, some impurities
12085040Significant tar formation

Note: This is example data and will vary based on the specific reaction setup.

Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product precipitates as a fine, difficult-to-filter solid.

  • The product is insoluble in common recrystallization solvents.

  • Impurities co-crystallize with the product.

Root Causes & Solutions:

  • Poor Solubility: The target molecule has a rigid, planar structure and the capacity for strong intermolecular interactions (hydrogen bonding via the carboxylic acid), leading to low solubility.

    • Solution for Isolation: After the reaction, pouring the acidic mixture into a large volume of cold water or an ice bath usually precipitates the crude product. Ensure the pH is adjusted to be near the isoelectric point of the carboxylic acid (typically pH 3-4) to minimize its solubility.

    • Solution for Purification: For recrystallization, high-boiling polar aprotic solvents like DMF or DMSO are often necessary. An alternative is to convert the carboxylic acid to its sodium or potassium salt with a base (e.g., NaOH, KOH), which is soluble in water. The aqueous solution can then be washed with an organic solvent (like ethyl acetate) to remove non-polar impurities. Following the wash, the aqueous layer is re-acidified (with HCl) to precipitate the purified carboxylic acid, which is then collected by filtration.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Suspend the crude this compound in a sufficient volume of 1 M sodium hydroxide (NaOH) solution. Stir until all the solid has dissolved to form the sodium carboxylate salt.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with ethyl acetate or dichloromethane to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 3-4. A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of cold ethanol (to help remove residual water and some organic impurities).

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove all residual solvent.

References

  • Doebner-von Miller Reaction Overview: A general description of the reaction mechanism and conditions.

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Quinoline Synthesis Review: A comprehensive review of various methods for synthesizing the quinoline ring system.

    • Source: Chemical Reviews
    • URL: [Link] (Note: Access may require a subscription, but the abstract and references are valuable).

  • Practical Organic Synthesis: General techniques for purification, including recrystallization and acid-base extraction. Source: MilliporeSigma (Aldrich)

Technical Support Center: Purification of Crude 2-(4-Iodophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-Iodophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this important research compound. Our goal is to equip you with the scientific principles and practical techniques to achieve high purity for your downstream applications.

Introduction to Purification Challenges

Crude this compound, often synthesized via methods like the Pfitzinger or Doebner reactions, can contain a variety of impurities.[1][2] These may include unreacted starting materials (e.g., isatin, 4-iodoacetophenone, anilines, aldehydes, pyruvic acid), side-products from incomplete or alternative reaction pathways, and residual solvents.[1][3] The presence of the carboxylic acid functional group and the quinoline nitrogen introduces specific challenges, such as strong interactions with silica gel and the potential for salt formation, which can complicate purification. This guide provides a systematic approach to tackling these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed.

  • Pfitzinger Reaction: If you've used the Pfitzinger reaction, common impurities include unreacted isatin and 4-iodoacetophenone. Incomplete cyclization or side reactions can also lead to various condensation byproducts.[2][4]

  • Doebner Reaction: For the Doebner reaction, unreacted aniline, 4-iodobenzaldehyde, and pyruvic acid are the primary starting material impurities to expect.[1]

In both cases, residual solvents from the reaction and work-up are also common.

Q2: How can I get a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is an excellent first step. Dissolve a small amount of your crude product in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and spot it on a silica gel TLC plate. Develop the plate in an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The number of spots will give you a qualitative idea of the number of components in your mixture. A single, well-defined spot is indicative of high purity, while multiple spots or streaking suggest the presence of impurities.

Recrystallization

Q3: I'm trying to recrystallize my crude product, but I'm not sure which solvent to use. Where should I start?

A3: Selecting the right recrystallization solvent is crucial. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For 2-aryl-quinoline-4-carboxylic acids, ethanol and ethyl acetate are often good starting points.[5][6] A systematic approach to solvent screening is recommended.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassRecommended SolventsRationale
AlcoholsEthanol, IsopropanolOften effective for compounds with moderate polarity.[5]
EstersEthyl AcetateGood for dissolving a wide range of organic compounds.[6]
KetonesAcetoneCan be a good solvent, but its low boiling point can be a challenge.
Aromatic HydrocarbonsTolueneCan be effective for rigid, aromatic systems.
Binary MixturesEthanol/Water, Ethyl Acetate/HexanesAllows for fine-tuning of solvent polarity to achieve optimal solubility characteristics.

Q4: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of the compound or too rapid cooling. Here are some troubleshooting steps:

  • Increase the solvent volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a different solvent system: The current solvent may not be suitable. Experiment with a binary solvent system where your compound is highly soluble in one solvent and poorly soluble in the other.

Q5: After recrystallization, the purity of my product hasn't improved significantly. What should I do?

A5: If recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to your desired product in the chosen solvent. In this case, another purification technique, such as column chromatography, is recommended.

Column Chromatography

Q6: My compound is streaking badly on a silica gel TLC plate, making it difficult to choose a solvent system for column chromatography. How can I resolve this?

A6: Streaking of carboxylic acids on silica gel is a common problem due to the acidic proton of the carboxyl group interacting strongly with the slightly acidic silica gel. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep your compound in its protonated form, leading to a more defined spot on the TLC plate and better separation on the column.

Q7: What is a good starting eluent system for column chromatography of this compound?

A7: A good starting point for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on protocols for similar compounds, a gradient elution from a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) to a higher polarity mixture (e.g., 7:3 hexanes:ethyl acetate) is often effective.[3] Remember to add a small amount of acetic or formic acid to the eluent to prevent streaking.

Q8: My compound is not moving from the origin of the column, even with a high concentration of ethyl acetate in the eluent.

A8: If your compound is highly retained on the silica gel, it indicates a strong interaction. Here are a few things to try:

  • Increase the eluent polarity: Add a more polar solvent, such as methanol, to your eluent system in small increments (e.g., starting with 1-2%).

  • Ensure the presence of acid: Double-check that you have added a small percentage of acetic or formic acid to your mobile phase.

  • Consider a different stationary phase: If silica gel is too polar, you might consider using a less polar stationary phase like alumina (neutral or basic).

Acid-Base Extraction

Q9: Can I use acid-base extraction to purify my crude product?

A9: Yes, acid-base extraction can be a very effective initial purification step, especially for removing neutral or basic impurities. The carboxylic acid group of your target compound allows for its selective extraction into an aqueous basic solution.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Back-extraction (optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Workflows

Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound tlc Perform TLC Analysis start->tlc decision_impurities Major Impurities Identified? tlc->decision_impurities acid_base Acid-Base Extraction decision_impurities->acid_base Yes (Neutral/Basic) recrystallization Recrystallization decision_impurities->recrystallization No / Minor Impurities column_chrom Column Chromatography decision_impurities->column_chrom Complex Mixture / Polar Impurities acid_base->recrystallization purity_check Check Purity (TLC, NMR, mp) recrystallization->purity_check column_chrom->purity_check pure_product Pure Product purity_check->pure_product Purity >95% end Further Purification Needed purity_check->end Purity <95% end->column_chrom

Caption: Decision workflow for selecting the appropriate purification technique.

Workflow for Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for purification by recrystallization.

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically lower and broaden the melting point range.

References

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2892. [Link]

  • Wikipedia. (2023). Doebner reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2020). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13, 863579. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Yoshimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12267–12277. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Liu, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1459. [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-6-iodo-quinoline-4-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(4-IODO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The versatility of this scaffold lies in its amenability to chemical modification at various positions, profoundly influencing its pharmacological profile. Among these, the substitution at the 2-position has been a focal point of extensive research, leading to the discovery of potent agents with anticancer, antibacterial, and anti-inflammatory properties.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-substituted quinoline-4-carboxylic acids, offering insights into the rational design of novel therapeutics. We will explore the causal relationships behind experimental choices, present validating experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Core Structure

The fundamental framework consists of a quinoline ring with a carboxylic acid group at the 4-position. The biological activity is significantly modulated by the nature of the substituent 'R' at the 2-position.

Core_Structure Figure 1: Core structure of 2-substituted quinoline-4-carboxylic acid. Core

Figure 1: Core structure of 2-substituted quinoline-4-carboxylic acid.

I. Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which 2-substituted quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of human dihydroorotate dehydrogenase (DHODH).[4] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cancer cells.[5] Inhibition of DHODH leads to pyrimidine depletion, thereby halting DNA and RNA synthesis and arresting cell growth.[4]

The SAR for DHODH inhibition highlights three crucial regions of the quinoline-4-carboxylic acid scaffold:

  • C2-Position: Requires bulky, hydrophobic substituents for potent activity.[5]

  • C4-Position: A carboxylic acid or its salt is essential for binding, likely forming a salt bridge with key residues like Arginine (R136) in the enzyme's active site.[4][6]

  • Benzo portion of the quinoline ring: Can be substituted to further modulate activity.[5]

Comparative Analysis of 2-Substituents on DHODH Inhibition

The following table summarizes the impact of different substituents at the 2-position on DHODH inhibitory activity and cytotoxicity against cancer cell lines.

Compound ID2-SubstituentDHODH IC₅₀ (µM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
1 2'-Fluoro-1,1'-biphenyl-4-yl (Brequinar analog)0.250 ± 0.11--[6][7]
41 Substituted pyridine0.0097 ± 0.0014--[6][7]
43 Substituted pyridine0.0262 ± 0.0018--[6][7]

Data summarized from references[6][7].

The data clearly indicates that large, aromatic substituents at the 2-position are favorable for potent DHODH inhibition. The biphenyl group in the Brequinar analog and the substituted pyridine rings in compounds 41 and 43 occupy a hydrophobic channel in the enzyme.[6] The strategic placement of heteroatoms, as seen in the pyridine-based analogs, can lead to additional interactions, such as water-mediated hydrogen bonds, significantly enhancing potency.[6][8]

Experimental Protocol: DHODH Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone (CoQD)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing DHODH, DCIP, and CoQD in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control.

  • Initiate the reaction by adding DHO to all wells.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

DHODH_Inhibition_Workflow Figure 2: Workflow for DHODH inhibition assay. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare reaction mix (DHODH, DCIP, CoQD) A1 Add compounds to 96-well plate P1->A1 P2 Prepare serial dilutions of test compounds P2->A1 A2 Initiate reaction with DHO A1->A2 A3 Incubate and measure absorbance at 600 nm A2->A3 D1 Calculate initial reaction rates A3->D1 D2 Plot % inhibition vs. log[concentration] D1->D2 D3 Determine IC50 values D2->D3

Figure 2: Workflow for DHODH inhibition assay.

II. Anticancer Activity: Targeting Histone Deacetylases (HDACs)

More recently, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been explored as the "cap" group in the design of histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

The general pharmacophore for an HDAC inhibitor consists of three parts:

  • Zinc-Binding Group (ZBG): Chelates the zinc ion in the active site (e.g., hydroxamic acid, hydrazide).[9]

  • Linker: A chain connecting the ZBG and the cap group.

  • Cap Group: Interacts with the surface of the enzyme.

In this context, the 2-phenylquinoline-4-carboxylic acid serves as a novel cap group.

Comparative Analysis of 2-Substituents on HDAC Inhibition

The following table compares the HDAC3 inhibitory activity and antiproliferative effects of quinoline-based HDAC inhibitors.

Compound ID2-SubstituentLinkerZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28 PhenylPhenylpiperazineHydroxamic acid24.45-[7]
D29 PhenylPhenylpiperazineHydrazide>50-[7]

Data summarized from reference[7].

These initial findings suggest that for HDAC inhibition, not only the 2-substituent but also the linker and, critically, the ZBG are pivotal for activity.[7] Compound D28, with a hydroxamic acid ZBG, shows moderate HDAC3 inhibition, while the hydrazide analog D29 is inactive.[7] This highlights the sensitivity of the enzyme's active site to the nature of the zinc-chelating moiety. Further optimization of the 2-phenyl "cap" group is a promising avenue for developing isoform-selective HDAC inhibitors.[9]

III. Antibacterial Activity

Derivatives of 2-substituted quinoline-4-carboxylic acid have also demonstrated significant potential as antibacterial agents.[1][10] The presence of an aryl ring at the 2-position is often associated with good antibacterial activity.[1] These compounds are thought to exert their effects through mechanisms that may include inhibition of bacterial DNA gyrase and topoisomerase IV, similar to quinolone antibiotics, though this is not always the primary mechanism.[4]

Comparative Analysis of 2-Substituents on Antibacterial Activity

The following table presents the antibacterial activity of several 2-phenyl-quinoline-4-carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli.

Compound ID2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5a4 2-(2-(4-chlorobenzamido)acetamido)phenyl64>128[1]
5a7 2-(2-(4-methylbenzamido)acetamido)phenyl128128[1]

Data summarized from reference[1].

The results indicate that structural modifications on the 2-phenyl ring can significantly influence antibacterial potency. Compound 5a4, bearing a chlorobenzamido moiety, exhibits better activity against S. aureus compared to the methylbenzamido analog 5a7.[1] This suggests that electronic and steric factors of the substituents on the 2-aryl group play a crucial role in the interaction with the bacterial target.

IV. Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Several synthetic methodologies are employed to construct the 2-substituted quinoline-4-carboxylic acid scaffold. The choice of method often depends on the desired substitution pattern.

Doebner Reaction

A common and versatile method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[11][12]

Reaction Scheme:

Aniline + Benzaldehyde derivative + Pyruvic acid → 2-Aryl-quinoline-4-carboxylic acid

Doebner_Reaction Figure 3: Key reactants in the Doebner reaction. Aniline Aniline Product 2-Aryl-quinoline-4-carboxylic acid Aniline->Product Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Product PyruvicAcid Pyruvic Acid PyruvicAcid->Product

Figure 3: Key reactants in the Doebner reaction.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve aniline, an appropriate benzaldehyde derivative, and pyruvic acid in a suitable solvent, such as ethanol.[11]

  • Catalyst: A catalytic amount of an acid, like trifluoroacetic acid, can be added to facilitate the reaction.[12]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Pfitzinger Reaction

The Pfitzinger reaction is another classical method, particularly useful for generating a variety of substitution patterns. It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.[6][9]

Reaction Scheme:

Isatin derivative + α-Methylene ketone → 2,3-Disubstituted-quinoline-4-carboxylic acid

Experimental Protocol (General):

  • Reaction Setup: A mixture of the isatin derivative and the ketone is prepared in a basic solution, typically aqueous potassium hydroxide in ethanol.[6]

  • Reaction Conditions: The mixture is heated under reflux for an extended period (12-48 hours).[6]

  • Work-up and Purification: The reaction is cooled and acidified to precipitate the carboxylic acid product. The product is then isolated by filtration and purified.

Conclusion

The 2-position of the quinoline-4-carboxylic acid scaffold is a critical determinant of biological activity. For anticancer applications targeting DHODH, bulky and hydrophobic aryl substituents are paramount for achieving high potency.[5] In the context of HDAC inhibition, the 2-phenyl group serves as a versatile cap, with the overall activity being highly dependent on the interplay with the linker and zinc-binding group.[9] For antibacterial agents, substitutions on a 2-aryl ring can be fine-tuned to enhance potency and spectrum of activity.[1] The synthetic accessibility of this scaffold through robust methods like the Doebner and Pfitzinger reactions ensures that a vast chemical space can be explored.[6][11] This guide provides a foundational understanding of the SAR of 2-substituted quinoline-4-carboxylic acids, offering a rational basis for the future design of novel and more effective therapeutic agents.

References

  • Bíró, V., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 44(4), 411-415. Retrieved from [Link]

  • Bíró, V., et al. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. Retrieved from [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Retrieved from [Link]

  • Le Bideau, F., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(15), 2739-2745. Retrieved from [Link]

  • Gebrechristos, G. G., & Nindi, M. M. (2020). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. Retrieved from [Link]

  • Wang, Z., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1986. Retrieved from [Link]

  • Zhang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848906. Retrieved from [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. Retrieved from [Link]

  • Li, B., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4504. Retrieved from [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Retrieved from [Link]

  • Wang, Z., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(7), 12391-12423. Retrieved from [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]

  • Castillo, J. C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(15), 6813-6827. Retrieved from [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid Derivatives and Established HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative analysis of a novel series of HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold, with a focus on their performance relative to established HDAC inhibitors such as Vorinostat and Romidepsin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these emerging compounds.

Introduction to Histone Deacetylases and Their Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[3]

HDAC inhibitors counteract this process by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones.[4] This, in turn, results in a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] HDAC inhibitors can be broadly categorized as pan-HDAC inhibitors, which target multiple HDAC isoforms, or isoform-selective inhibitors, which target specific HDAC enzymes.[7][8]

The Emergence of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Recently, a novel class of HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold has been developed.[9][10][11] These compounds are designed with a cap group, a linker, and a zinc-binding group (ZBG), a common pharmacophore for HDAC inhibitors.[11] A key publication, "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors," details the synthesis and evaluation of a series of these compounds, including derivatives with hydroxamic acid and hydrazide as their ZBGs.[9][10][11] While specific data for 2-(4-Iodophenyl)quinoline-4-carboxylic acid is part of this broader research, the published data focuses on exemplary compounds from the series, such as a derivative designated as D28 (a hydroxamic acid derivative) and its analogue D29 (a hydrazide derivative).[9][11]

Comparative Performance Analysis

This section compares the in vitro performance of the 2-phenylquinoline-4-carboxylic acid derivatives D28 and D29 with the well-established HDAC inhibitors Vorinostat (a pan-HDAC inhibitor) and Romidepsin (a class I-selective HDAC inhibitor).

Enzymatic Inhibitory Activity and Selectivity

The inhibitory activity of D28 and D29 against several HDAC isoforms was evaluated and compared to Vorinostat (SAHA). The results, summarized in the table below, highlight the distinct selectivity profile of these novel compounds.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Selectivity Profile
D28 >1000>100024.45 ± 1.24>1000HDAC3 Selective
D29 32.59 ± 1.97183.5 ± 4.320.477 ± 0.01>1000HDAC3 Selective
Vorinostat (SAHA) ~0.01-0.05~0.01-0.05~0.01-0.05~0.01-0.05Pan-HDAC Inhibitor[12]
Romidepsin ~0.0016~0.0039-~0.079Class I Selective

Data for D28 and D29 are from "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".[9][11] Data for Vorinostat and Romidepsin are from various sources for comparative purposes.

The data clearly indicates that both D28 and D29 exhibit remarkable selectivity for HDAC3 over other tested isoforms.[9][11] In contrast, Vorinostat is a pan-inhibitor with low nanomolar IC50 values against multiple HDACs.[12] Romidepsin shows potent inhibition of Class I HDACs, particularly HDAC1 and HDAC2. The hydrazide-containing compound D29 demonstrated significantly improved potency against HDAC3 compared to its hydroxamic acid counterpart D28.[9][11]

Antiproliferative Activity

The in vitro anticancer activity of compound D28 was assessed against a panel of human cancer cell lines. The results are presented below, with comparative data for Vorinostat where available.

Cell LineCancer TypeD28 IC50 (µM)Vorinostat (SAHA) IC50 (µM)
K562Chronic Myelogenous Leukemia1.02~0.67[2]
MV4-11Acute Myeloid Leukemia1.08-
MOLM13Acute Myeloid Leukemia1.11-
MDA-MB-231Breast Cancer4.15~4.21
MDA-MB-468Breast Cancer2.89~3.75
MCF-7Breast Cancer5.66~5.77
HCT116Colon Cancer3.22~0.67[2]
A549Lung Cancer2.83-
HeLaCervical Cancer3.86-

Data for D28 is from "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".[11] Data for Vorinostat is from various sources for comparative purposes.

Compound D28 demonstrated potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[11] Notably, its potency against the tested breast cancer cell lines was comparable to that of Vorinostat.

Mechanistic Insights

Further mechanistic studies on compound D28 revealed that its anticancer effects in K562 cells are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis.[5][9] This is a common mechanism of action for HDAC inhibitors, which leads to the programmed cell death of cancer cells.

Experimental Methodologies

The evaluation of these HDAC inhibitors involves standard in vitro assays. Below are representative protocols for assessing enzymatic activity and cell viability.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing reagent to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Step-by-Step Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or a known inhibitor (positive control).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a developing reagent containing a protease that digests the deacetylated substrate.

  • Incubate for an additional period (e.g., 15 minutes) to allow for fluorescence development.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value of the compound.

This is a generalized protocol; specific reagents and incubation times may vary depending on the commercial kit and HDAC isoform being tested.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

This is a generalized protocol; specific cell lines, incubation times, and reagents may vary.

Visualizing the Landscape of HDAC Inhibition

To better understand the concepts discussed, the following diagrams illustrate the mechanism of HDAC inhibition and a typical experimental workflow.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition and Gene Activation HDAC HDAC Histone Acetylated Histone HDAC->Histone Deacetylation DNA DNA (Condensed) Histone->DNA Repressed Transcription HDACi HDAC Inhibitor Blocked_HDAC HDAC (Inhibited) HDACi->Blocked_HDAC Inhibition Hyperacetylated_Histone Hyperacetylated Histone Open_DNA DNA (Relaxed) Hyperacetylated_Histone->Open_DNA Activated Transcription

Caption: Mechanism of HDAC Inhibition.

Experimental_Workflow cluster_workflow In Vitro Evaluation of HDAC Inhibitors Compound_Synthesis Compound Synthesis (2-phenylquinoline-4-carboxylic acid derivatives) HDAC_Assay HDAC Enzymatic Assay (Determine IC50 and Selectivity) Compound_Synthesis->HDAC_Assay Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Mechanistic_Studies Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assay) HDAC_Assay->Mechanistic_Studies Viability_Assay Cell Viability Assay (MTT) (Determine Antiproliferative IC50) Cell_Culture->Viability_Assay Viability_Assay->Mechanistic_Studies Lead_Identification Lead Compound Identification Mechanistic_Studies->Lead_Identification

Caption: Experimental Workflow for HDAC Inhibitor Evaluation.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid derivatives, particularly the hydrazide analogue D29, represent a promising new class of HDAC3-selective inhibitors. Their potent and selective inhibition of HDAC3, coupled with significant in vitro anticancer activity, positions them as valuable lead compounds for further development. The selectivity for HDAC3 may offer a therapeutic advantage by potentially reducing the off-target effects associated with pan-HDAC inhibitors.

Future research should focus on a more comprehensive profiling of these compounds against a wider range of HDAC isoforms and cancer cell lines. In vivo studies are warranted to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models. Further structure-activity relationship (SAR) studies could also lead to the design of even more potent and selective HDAC3 inhibitors based on this novel scaffold. The exploration of this compound and other halogenated derivatives within this series could yield compounds with unique properties and enhanced therapeutic potential.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. ResearchGate. [Link]

  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. (2013). British Journal of Haematology. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). PLoS ONE. [Link]

  • HDAC Inhibitors. Adooq Bioscience. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. (2011). Expert Opinion on Investigational Drugs. [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. (2013). Future Oncology. [Link]

  • Characterization of Histone Deacetylase Mechanisms in Cancer Development. (2020). Frontiers in Oncology. [Link]

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2021). International Journal of Molecular Sciences. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2012). Methods in Molecular Biology. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. (2011). PLoS ONE. [Link]

  • The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. (2021). International Journal of Molecular Sciences. [Link]

  • Mechanisms of HDACs in cancer development. (2023). Frontiers in Cell and Developmental Biology. [Link]

  • Definition of entinostat. National Cancer Institute. [Link]

  • Mechanisms of HDACs in cancer development. (2023). Frontiers. [Link]

  • IC50 determination and comparison. ResearchGate. [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2021). Molecules. [Link]

  • Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. (2019). AIDS Research and Human Retroviruses. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2012). Journal of Experimental & Clinical Cancer Research. [Link]

Sources

A Technical Guide to the Validation of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Selective SIRT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting SIRT3

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress response. Its dysregulation has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This makes SIRT3 a compelling therapeutic target. However, the development of selective SIRT3 inhibitors has been challenging due to the high structural similarity among the sirtuin family members, particularly SIRT1 and SIRT2.

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a promising starting point for the development of selective SIRT3 inhibitors. This guide will walk through the essential experimental procedures required to validate a compound of this class, using published data for a representative molecule.

The Candidate: 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid (Molecule P6)

Molecule P6 is a derivative of the 2-phenylquinoline-4-carboxylic acid scaffold and has been identified as a selective SIRT3 inhibitor[1][2]. Its validation provides a roadmap for assessing other compounds in this chemical series, including the titular 2-(4-Iodophenyl)quinoline-4-carboxylic acid.

Experimental Validation Workflow

A rigorous validation process is critical to confirm the potency, selectivity, and cellular activity of a potential SIRT3 inhibitor. The following sections detail the key experimental stages.

In Vitro Enzymatic Assays: Gauging Potency and Selectivity

The initial step in validating a SIRT3 inhibitor is to determine its direct inhibitory effect on the enzyme's activity in a controlled, cell-free environment.

Methodology: Fluorogenic SIRT3 Activity Assay

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant human SIRT3.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid) in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of recombinant human SIRT3 enzyme.

    • Prepare a solution of a fluorogenic acetylated peptide substrate and NAD+.

  • Assay Procedure:

    • In a 96-well plate, add the SIRT3 enzyme, NAD+, and the test compound at different concentrations.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data for SIRT3 Inhibitors:

CompoundScaffoldSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity (SIRT1/SIRT3)Selectivity (SIRT2/SIRT3)Reference
Molecule P6 2-Phenylquinoline-4-carboxylic acid7.232.633.5~4.5x~4.6x[1][2]
YC8-02 Thioacetyl-lysine derivative0.532.80.062~5.3x~0.1x
LC-0296 Novel Heterocycle~0.1~2.0~1.0~20x~10x
SDX-437 Small Molecule0.7>70Not Reported>100xNot Reported
3-TYP Thiazole derivative---Non-selectiveNon-selective

Note: The data for 3-TYP indicates its common use as a non-selective sirtuin inhibitor for comparative studies.

Causality Behind Experimental Choices:

  • Fluorogenic Assay: This method is preferred for high-throughput screening due to its sensitivity, simplicity, and non-radioactive nature.

  • Selectivity Profiling: Testing against SIRT1 and SIRT2 is crucial because they are the most closely related sirtuins to SIRT3, and off-target inhibition could lead to unintended biological effects.

Workflow for In Vitro Validation

cluster_0 In Vitro Validation A Compound Synthesis & Preparation (e.g., 2-phenylquinoline-4-carboxylic acid derivative) C Fluorogenic Enzymatic Assay A->C B Recombinant Enzyme Preparation (SIRT3, SIRT1, SIRT2) B->C D IC50 Determination for SIRT3 C->D E IC50 Determination for SIRT1 & SIRT2 C->E F Selectivity Assessment D->F E->F

Caption: Workflow for in vitro validation of a SIRT3 inhibitor.

Cellular Assays: Confirming Target Engagement in a Biological Context

Once in vitro activity is established, the next critical step is to determine if the compound can enter cells and inhibit SIRT3 in its native mitochondrial environment.

Methodology: Western Blot Analysis of SIRT3 Substrate Acetylation

This method assesses the acetylation status of known SIRT3 substrates in cells treated with the inhibitor. An increase in the acetylation of a SIRT3 target indicates successful inhibition of the enzyme. A common and well-validated substrate is Manganese Superoxide Dismutase (MnSOD).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) to a desired confluency.

    • Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known SIRT3 inhibitor).

  • Protein Extraction:

    • Lyse the cells to extract total protein or isolate mitochondrial fractions for a more targeted analysis.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the acetylated form of a known SIRT3 substrate (e.g., acetylated-MnSOD).

    • Also probe for total MnSOD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the relative increase in substrate acetylation upon inhibitor treatment.

Expected Outcome: Treatment with an effective SIRT3 inhibitor like molecule P6 would lead to a dose-dependent increase in the acetylation of MnSOD, with minimal effect on the acetylation of known SIRT1/2 substrates like p53 or α-tubulin, thus demonstrating cellular target engagement and selectivity.

SIRT3 Signaling Pathway and Point of Inhibition

cluster_0 Mitochondrion SIRT3 SIRT3 MnSOD_Ac Acetylated MnSOD (Inactive) SIRT3->MnSOD_Ac Deacetylation Metabolic_Enzymes_Ac Acetylated Metabolic Enzymes (Inactive) SIRT3->Metabolic_Enzymes_Ac Deacetylation MnSOD MnSOD (Active) ROS Reactive Oxygen Species (ROS) MnSOD->ROS Scavenges Metabolic_Enzymes Metabolic Enzymes (Active) Metabolism Mitochondrial Metabolism Metabolic_Enzymes->Metabolism Inhibitor 2-Phenylquinoline- 4-carboxylic acid Derivative Inhibitor->SIRT3 Inhibition

Caption: Inhibition of SIRT3 by a 2-phenylquinoline-4-carboxylic acid derivative.

Broader Context and Alternative SIRT3 Inhibitors

The 2-phenylquinoline-4-carboxylic acid scaffold represents one of several chemical classes explored for SIRT3 inhibition. Understanding the landscape of alternative inhibitors is crucial for contextualizing the performance of a new compound.

  • Thioacetyl-lysine Derivatives (e.g., YC8-02): These are mechanism-based inhibitors that mimic the natural substrate of sirtuins. YC8-02 has shown potent SIRT3 inhibition but also significant activity against SIRT2.

  • Novel Heterocyclic Compounds (e.g., LC-0296): Through high-throughput screening and medicinal chemistry efforts, novel heterocyclic scaffolds have been identified that exhibit high potency and selectivity for SIRT3.

  • Natural Products and their Derivatives: Some natural products have been reported to modulate sirtuin activity, although often with lower potency and selectivity.

The key challenge in the field remains achieving high selectivity for SIRT3 over other sirtuins, particularly SIRT1 and SIRT2, due to the conserved nature of the NAD+ binding pocket and substrate channel.

Conclusion and Future Directions

The validation of 2-phenylquinoline-4-carboxylic acid derivatives, exemplified by molecule P6, demonstrates a clear pathway for identifying and characterizing novel and selective SIRT3 inhibitors. The experimental workflow outlined in this guide, from in vitro enzymatic assays to cellular target engagement studies, provides a robust framework for assessing the potential of new chemical entities.

While this compound itself lacks extensive public data, its structural similarity to validated compounds suggests it could be a viable candidate. Future research should focus on synthesizing and subjecting this and other analogs to the rigorous validation pipeline described herein. The ultimate goal is to develop highly potent and selective SIRT3 inhibitors as valuable research tools and potential therapeutics for a range of human diseases.

References

  • Galli, U., et al. (2012). Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2. European Journal of Medicinal Chemistry, 55, 58-66. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Du, Y., et al. (2022). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Bioorganic & Medicinal Chemistry, 74, 117043. [Link]

  • Zhang, J., et al. (2020). Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target. Theranostics, 10(18), 8315–8342. [Link]

  • Kleszcz, R., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 23(23), 15203. [Link]

  • Slick, R. L., et al. (2021). A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells. Cancers, 13(16), 4153. [Link]

  • Scholle, M. D., et al. (2015). Discovery of SIRT3 Inhibitors Using SAMDI Mass Spectrometry. Journal of Biomolecular Screening, 20(9), 1136-1144. [Link]

  • Madsen, A. S., et al. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Chemical Science, 12(11), 4149-4160. [Link]

  • Sun, Y., et al. (2022). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry, 65(17), 11634–11646. [Link]

  • Celgene Corporation. (2018). SIRT3 inhibitors and uses thereof. U.S.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5338392, 3-TYP. [Link]

Sources

A Head-to-Head Comparison of DHODH Inhibitors: Brequinar vs. 2-(4-Iodophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic intervention against rapidly proliferating cells, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target. As the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition starves cancer cells and activated lymphocytes of the essential building blocks for DNA and RNA synthesis.[1][2][3][4] This guide provides an in-depth, objective comparison of two prominent DHODH inhibitors: the well-characterized clinical candidate, brequinar, and the potent research compound, 2-(4-Iodophenyl)quinoline-4-carboxylic acid, a representative of the promising quinoline-4-carboxylic acid class.

The Central Role of DHODH in Pyrimidine Synthesis

The de novo synthesis of pyrimidines is indispensable for cellular proliferation. DHODH, a mitochondrial enzyme, catalyzes the oxidation of dihydroorotate to orotate.[1][2] This redox reaction is coupled to the mitochondrial electron transport chain. By inhibiting DHODH, the pyrimidine pool is depleted, leading to cell cycle arrest, primarily at the S-phase, and potentially apoptosis.[1][5] This dependency of rapidly dividing cells on de novo pyrimidine synthesis provides a therapeutic window for targeting diseases like cancer and autoimmune disorders.[2][6]

DHODH_Pathway cluster_inhibition Inhibition Point Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Brequinar Brequinar DHODH DHODH Brequinar->DHODH This compound This compound This compound->DHODH

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.

Brequinar: The Potent Clinical Contender

Brequinar (NSC 368390) is a potent, non-competitive inhibitor of human DHODH, with reported IC50 values in the low nanomolar range.[7][8][9][10] It has been extensively evaluated in clinical trials for its anti-cancer and immunosuppressive activities.[11][12][13] Despite promising preclinical data, brequinar failed to demonstrate significant efficacy as a single agent in solid tumors during Phase II clinical trials.[11][12][13] However, there is renewed interest in brequinar for the treatment of acute myeloid leukemia (AML), where it has been shown to overcome differentiation blockade.[14][15]

The mechanism of action for brequinar is centered on its high-affinity binding to the ubiquinone binding pocket of DHODH, effectively halting its enzymatic activity.[13] This leads to a depletion of pyrimidine nucleotides, which can be rescued by the addition of exogenous uridine, confirming its on-target effect.[8][15]

2-Aryl-Quinoline-4-Carboxylic Acids: A Class of High-Potency Inhibitors

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a highly versatile class of DHODH inhibitors, with this compound being a key analog. Structure-activity relationship (SAR) studies on this class have led to the development of compounds with exceptional potency, some even surpassing that of brequinar.[1][13][16][17]

A structure-guided design approach has identified key interactions within the brequinar binding pocket of DHODH. The carboxylate group of the quinoline core typically forms a salt bridge with a key arginine residue (R136), while the 2-aryl group occupies a hydrophobic pocket.[13] Modifications to this aryl group, such as the introduction of a 4-iodo substituent, can significantly influence the inhibitor's potency. Research has demonstrated that analogs within this class can achieve IC50 values in the single-digit nanomolar range.[13][17][18]

Comparative Efficacy: A Data-Driven Overview

InhibitorTargetIC50 (in vitro)Cellular Potency (ED50)Key Findings
Brequinar Human DHODH~5.2 - 20 nM[7][8][10]~1 µM (cell type dependent)[10][15]Potent inhibitor with broad-spectrum antiviral and anti-cancer activity. Failed in solid tumor trials but shows promise in AML.[7][11][15]
This compound & Analogs Human DHODHPotentially <10 nM (based on analogs)[13][17][18]Data not widely available for the specific iodo-analog.This class of compounds has been optimized to produce highly potent DHODH inhibitors. Specific analogs have shown superior potency to brequinar in enzymatic assays.[1][13]

Cellular Effects: Beyond Simple Proliferation Arrest

The inhibition of DHODH by both brequinar and related quinoline carboxylic acids triggers a cascade of cellular events beyond a simple halt in the cell cycle.

Brequinar:

  • Cell Cycle Arrest: Induces a stall in the S-phase of the cell cycle.[11][12]

  • Differentiation Induction: In AML cells, brequinar can overcome differentiation blockade, a key therapeutic goal.[15]

  • Immunomodulation: Recent studies have shown that brequinar treatment upregulates antigen presentation pathway genes and MHC class I expression on cancer cells, potentially enhancing the efficacy of immune checkpoint blockade.[19][20]

2-Aryl-Quinoline-4-Carboxylic Acids:

  • Potent Anti-proliferative Effects: As expected from potent DHODH inhibition, these compounds robustly inhibit the growth of rapidly dividing cells.[13]

  • Uridine Rescue: The anti-proliferative effects of this class of inhibitors can be reversed by the addition of uridine, confirming that their primary target is within the pyrimidine biosynthesis pathway.[13]

Experimental Protocols for Evaluating DHODH Inhibitors

For researchers aiming to validate and compare DHODH inhibitors, the following standardized protocols are recommended.

In Vitro DHODH Enzymatic Assay

This assay directly measures the enzymatic activity of DHODH and its inhibition by test compounds. A common method involves monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[21][22]

Principle: DHODH oxidizes dihydroorotate to orotate, and the electrons are transferred to DCIP, causing a measurable decrease in absorbance at 600-650 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH: Dilute to a working concentration (e.g., 20 nM) in Assay Buffer.

    • Substrates: Prepare stock solutions of dihydroorotate (DHO), Coenzyme Q10 (CoQ10), and DCIP in a suitable solvent (e.g., DMSO).

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, brequinar) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate for 30 minutes at 25°C to allow for inhibitor binding.

    • Prepare a reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Serial Dilution of Inhibitors Serial Dilution of Inhibitors Add Inhibitor Add Inhibitor Serial Dilution of Inhibitors->Add Inhibitor DHODH Enzyme Solution DHODH Enzyme Solution Add DHODH Add DHODH DHODH Enzyme Solution->Add DHODH Reaction Mix (DHO, DCIP, CoQ10) Reaction Mix (DHO, DCIP, CoQ10) Add Reaction Mix Add Reaction Mix Reaction Mix (DHO, DCIP, CoQ10)->Add Reaction Mix Add Inhibitor->Add DHODH Pre-incubate Pre-incubate Add DHODH->Pre-incubate Pre-incubate->Add Reaction Mix Measure Absorbance @ 600nm Measure Absorbance @ 600nm Add Reaction Mix->Measure Absorbance @ 600nm Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance @ 600nm->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50

Caption: Workflow for the in vitro DHODH enzymatic assay.

Cellular Proliferation Assay

This assay assesses the effect of DHODH inhibitors on the growth of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the test compound. A reduction in cell viability indicates an anti-proliferative effect.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., A549, HL-60) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO). For on-target validation, include a set of wells co-treated with the inhibitor and a high concentration of uridine (e.g., 100 µM).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the EC50 value. Compare the EC50 values in the presence and absence of uridine to confirm on-target DHODH inhibition.

Conclusion and Future Perspectives

Both brequinar and the 2-aryl-quinoline-4-carboxylic acid class of compounds are potent inhibitors of DHODH, a validated and high-interest target in oncology and immunology.

  • Brequinar stands as a well-documented, potent inhibitor with a known clinical history. While its journey in solid tumors has been challenging, its potential in hematological malignancies and as a component of combination therapies, particularly with immunotherapy, is an active area of investigation.[14][19][20]

  • This compound represents a class of inhibitors that, through medicinal chemistry efforts, have yielded compounds with exceptional potency.[13][17][18] These molecules serve as valuable research tools and starting points for the development of next-generation DHODH inhibitors with potentially improved therapeutic indices.

The choice between these inhibitors will depend on the specific research question. Brequinar offers a wealth of historical data and clinical context, while the 2-aryl-quinoline-4-carboxylic acid scaffold provides opportunities to explore novel chemical space and push the boundaries of DHODH inhibition potency. The continued exploration of both avenues will undoubtedly contribute to a deeper understanding of pyrimidine metabolism and the development of more effective therapies for diseases of uncontrolled cell proliferation.

References

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Iodophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

For researchers, scientists, and drug development professionals, the characterization of a small molecule's selectivity is a cornerstone of preclinical assessment. A molecule's utility, whether as a chemical probe or a therapeutic candidate, is defined as much by its intended targets as by its unintended interactions. Off-target effects can lead to ambiguous experimental results, toxicity, and clinical trial failures.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-(4-Iodophenyl)quinoline-4-carboxylic acid , a member of the versatile quinoline-4-carboxylic acid scaffold class.

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7][8] Specifically, 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs).[9][10][11] Given this polypharmacology, a rigorous and multi-pronged approach is essential to delineate the specific interaction profile of the this compound molecule.

This guide will detail a logical, tiered workflow for characterization, moving from broad, high-throughput biochemical screening to focused, cell-based target validation and functional phenotypic analysis. We will explain the causality behind experimental choices and provide validated, step-by-step protocols for key assays, establishing a self-validating system for robust selectivity profiling.

Part 1: The Initial Hypothesis - A Case Study in Kinase Inhibition

Publicly accessible data on the specific targets of this compound is limited. However, the quinoline scaffold is a known ATP-competitive hinge-binding motif found in numerous FDA-approved kinase inhibitors.[10] Furthermore, a closely related analog, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, has been identified as a selective inhibitor of SIRT3, a member of the sirtuin class of deacetylases which share structural similarities with kinases in their cofactor binding sites.[9]

Therefore, for the purpose of this guide, we will proceed with the hypothetical primary target being a protein kinase . This allows us to construct a realistic and rigorous workflow that is broadly applicable to characterizing other kinase inhibitors or novel compounds with unknown targets.

Part 2: A Tiered Strategy for Selectivity Profiling

A robust assessment of selectivity should not rely on a single method. We advocate for a funnel-down approach that integrates biochemical, biophysical, and cell-based assays to build a comprehensive and trustworthy profile.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Analysis cluster_3 Outcome A Biochemical Kinome Screen (e.g., KinomeScan™) C Cellular Thermal Shift Assay (CETSA) for top hits A->C Identifies potential on- and off-targets B Broad GPCR Panel Screen B->C Rules out major GPCR interactions D Target-Specific Functional Assay (e.g., Phospho-protein Western Blot) C->D Confirms intracellular target binding F Comprehensive Selectivity Profile C->F D->F Links binding to functional effect E Phenotypic Screening (e.g., High-Content Imaging) E->F Uncovers unexpected cellular consequences

Figure 1: Tiered workflow for cross-reactivity profiling.
Tier 1: Casting a Wide Net with Biochemical Profiling

The initial step is to understand the compound's interaction landscape across a large, unbiased panel of potential targets. This is the most efficient way to identify both the primary target(s) and a rank-ordered list of potential off-targets.[12]

Recommended Approach: Large-Scale Kinase Panel Screening

  • Rationale: Given our hypothesis, a comprehensive kinase panel is the logical starting point. Several commercial services (e.g., DiscoverX KINOMEscan™, ThermoFisher SelectScreen®) offer binding or activity assays against hundreds of human kinases.[13] A competitive binding assay is often preferred as it is independent of enzyme activity and measures direct interaction (dissociation constant, Kd).[14]

  • Experimental Design: The compound should first be screened at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactors.[12] Any kinase showing significant inhibition (e.g., >70% inhibition) should be selected for follow-up dose-response analysis to determine potency (IC50 or Kd).[12]

Comparative Data (Hypothetical)

The results allow for direct comparison of the compound's affinity for its primary target versus other kinases. A selectivity score can be calculated to quantify this.

Target KinaseDissociation Constant (Kd, nM)Selectivity (Fold vs. Primary Target)Target Family
Primary Target (Hypothetical: Kinase A) 15 1x Tyrosine Kinase
Off-Target 1 (Kinase B)45030xTyrosine Kinase
Off-Target 2 (Kinase C)1,20080xSerine/Threonine Kinase
Off-Target 3 (Kinase D)8,500>500xSerine/Threonine Kinase
250+ other kinases screened>10,000>667xVarious

Parallel Screening: GPCR Panel

  • Rationale: To ensure broad characterization, it is prudent to screen against other major druggable protein families. G-protein coupled receptors (GPCRs) are a common source of off-target effects. A radioligand binding assay panel (e.g., Eurofins SafetyScreen) can quickly identify or rule out significant GPCR interactions.[15][16]

  • Expected Outcome: For a selective kinase inhibitor, we would anticipate minimal activity against a GPCR panel. This negative data is crucial for building a comprehensive safety and selectivity profile.

Tier 2: Confirming Intracellular Engagement with CETSA

A compound that binds to a purified protein in a biochemical assay may not necessarily engage the same target within the complex milieu of a living cell.[14][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in an intact cellular environment.[18][19][20][21]

Principle of CETSA

The core principle is that ligand binding stabilizes a target protein against thermal denaturation.[18][21] When cells are heated, unbound proteins unfold and aggregate. Stabilized proteins remain soluble and can be detected by methods like Western blotting or mass spectrometry.[18][20]

CETSA_Principle cluster_0 No Drug (Vehicle) cluster_1 With Drug cluster_2 Detection A Target Protein (Folded) B Heat (e.g., 55°C) A->B C Protein Unfolds & Aggregates B->C F Protein Remains Folded & Soluble G Lyse Cells & Centrifuge C->G Low Signal D Drug-Bound Target (Stabilized) E Heat (e.g., 55°C) D->E E->F F->G High Signal H Analyze Soluble Fraction (e.g., Western Blot) G->H

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Application to this compound

CETSA should be performed for the top hits from the kinome screen (e.g., Kinase A, B, and C) to confirm which of these are bona fide intracellular targets. A positive thermal shift provides strong evidence of target engagement in a physiological context.

Tier 3: Assessing Functional Consequences

Confirming target binding is critical, but understanding the functional outcome of that binding is the ultimate goal.

Target-Specific Functional Assays

  • Rationale: This assay should directly measure the downstream consequences of inhibiting the primary target. For a kinase, this is often a Western blot for a known phosphorylation substrate.

  • Example: If Kinase A phosphorylates Protein Y on residue Ser123, a functional assay would involve treating cells with our compound and measuring the reduction in phospho-Ser123 levels. This directly links target engagement (from CETSA) to a functional cellular outcome.

Phenotypic Screening

  • Rationale: Phenotypic screens assess the overall effect of a compound on cell health, morphology, or function, providing an unbiased view of its biological activity.[22][23] This can uncover unexpected off-target effects that are missed by targeted panels.

  • Example: Using high-content imaging to monitor cellular markers for apoptosis, cell cycle arrest, or stress pathways after compound treatment. If the observed phenotype (e.g., G2/M cell cycle arrest) cannot be explained by inhibiting the primary target, it suggests the compound has other functionally relevant off-targets that warrant investigation.

Part 3: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is adapted from established methods and is designed to assess the thermal stabilization of a target protein in cultured cells.[18][19]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T, or a cancer cell line expressing the target kinase) in 10 cm dishes to reach ~80-90% confluency.

    • Treat cells with either this compound (e.g., at 10x the biochemical IC50) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping into a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.

    • Count the cells and adjust the concentration to 10-20 x 10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). Include a non-heated (RT) control.

  • Cell Lysis and Fractionation:

    • Cool samples to room temperature.

    • Lyse the cells by 3-4 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Kinase A) and a loading control (e.g., anti-GAPDH).

    • Use a fluorescent or HRP-conjugated secondary antibody for detection and quantify band intensities.

  • Data Analysis:

    • Normalize the target protein signal to the loading control for each lane.

    • Plot the normalized signal as a percentage of the non-heated (RT) control against the temperature.

    • A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization.

Conclusion and Interpretation

The systematic application of the tiered workflow described in this guide will generate a robust and reliable cross-reactivity profile for this compound. By integrating broad biochemical screening with cell-based target validation and functional analysis, researchers can:

  • Confidently Identify the Primary Target(s): Differentiating high-affinity binders from lower-affinity off-targets.

  • Understand Cellular Potency and Selectivity: Confirming which interactions are relevant in a physiological context.

  • Mitigate Risks of Misinterpretation: Linking target engagement to a clear functional readout and uncovering potential confounding off-target effects through phenotypic screening.

This self-validating system ensures that the resulting selectivity profile is not an artifact of a single assay but a true reflection of the compound's biological interactions, providing the trustworthiness required for its advancement as a reliable research tool or a promising therapeutic lead.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]

  • Douadi, M., et al. (2020). Synthesis, characterization, and anti-inflammatory and antimicrobial activities of new quinoline derivatives. Journal of Molecular Structure, 1202, 127263. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reuther, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2828–2837. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903–1918. [Link]

  • Vasileva, E. A., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928308. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843825. [Link]

  • Zhao, L., et al. (2019). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

A Comparative Guide to Evaluating the Drug-Likeness of Novel Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities spanning antibacterial, anticancer, and anti-inflammatory applications.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties—collectively termed "drug-likeness"—being a primary cause of attrition. This guide provides a comprehensive, multi-faceted framework for evaluating novel quinoline-4-carboxylic acid derivatives, integrating computational predictions with robust in vitro validation to enable early, data-driven decisions in the drug discovery pipeline.

Our approach is grounded in the "fail early, fail cheap" paradigm. By identifying compounds with suboptimal drug-like properties at the outset, we can focus resources on candidates with the highest probability of success. This guide will walk through a logical, tiered workflow, explaining the causality behind each experimental choice and providing protocols for key assays.

Part 1: The Digital First Pass: In Silico Profiling

Before committing to costly and time-consuming synthesis and wet lab experiments, a thorough in silico evaluation is essential. Modern computational tools provide rapid, predictive insights into a molecule's physicochemical and pharmacokinetic (ADMET) properties.[3][4]

Foundational Physicochemical Descriptors

The first step is to assess fundamental molecular properties that govern a compound's behavior in a biological system. These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's Rules, which correlate specific property ranges with the likelihood of oral bioavailability.[5][6][7][8][9]

  • Lipinski's Rule of Five (Ro5): This rule of thumb states that orally active drugs generally have no more than one violation of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons[6][10]

    • Calculated Octanol-Water Partition Coefficient (logP) ≤ 5[6][10]

    • Hydrogen Bond Donors (HBD) ≤ 5[6][10]

    • Hydrogen Bond Acceptors (HBA) ≤ 10[6][10] Compounds that adhere to the Ro5 tend to have lower attrition rates during clinical trials.[5]

  • Veber's Rules: These rules emphasize the importance of molecular flexibility and polarity for oral bioavailability:[9]

    • Topological Polar Surface Area (TPSA) ≤ 140 Ų

    • Number of Rotatable Bonds ≤ 10

Workflow for In Silico Physicochemical Profiling:

Caption: In Silico Physicochemical Filtering Workflow.

Table 1: Comparative In Silico Physicochemical Profile

Compound IDMW (Da)logPHBDHBATPSA (Ų)Rotatable BondsRo5 ViolationsVeber Violations
QCA-1 450.54.22595.7600
QCA-2 520.65.837125.11121
QCA-3 380.42.51480.3400
Ciprofloxacin 331.30.282673.5200

Data is hypothetical for illustrative purposes.

From this initial screen, QCA-1 and QCA-3 emerge as promising candidates, fully compliant with both Lipinski's and Veber's rules. In contrast, QCA-2 raises red flags with violations in molecular weight, logP, and rotatable bonds, suggesting potential issues with absorption and bioavailability.

Predictive ADMET Profiling

Beyond simple physicochemical rules, a host of machine learning models can predict complex ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[3][4] Free and accessible web tools like SwissADME and ADMET-AI can provide valuable early indicators.[4][11]

Key properties to predict include:

  • Gastrointestinal (GI) Absorption: High or low.

  • Blood-Brain Barrier (BBB) Permeation: Yes or No.

  • CYP450 Inhibition: Likelihood of inhibiting major metabolic enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • hERG Inhibition: Risk of cardiotoxicity.

  • Ames Mutagenicity: Potential to be a mutagen.

Table 2: Comparative In Silico ADMET Prediction

Compound IDGI AbsorptionBBB PermeantCYP2D6 InhibitorhERG I InhibitorAmes Toxic
QCA-1 HighNoNoNoNo
QCA-2 LowYesYesYesNo
QCA-3 HighNoNoNoNo
Ciprofloxacin HighNoNoNoNo

Data is hypothetical and derived from conceptual application of predictive models.

The ADMET predictions reinforce our initial assessment. QCA-1 and QCA-3 show a favorable profile, while QCA-2 is predicted to have low GI absorption and potential cardiotoxicity and drug-drug interaction liabilities. Based on this comprehensive in silico screen, QCA-1 and QCA-3 would be prioritized for synthesis and experimental validation.

Part 2: Experimental Validation: Grounding Predictions in Reality

While in silico models are powerful, their predictions must be confirmed through in vitro experiments. The following assays provide quantitative data on key drug-like properties.

Aqueous Solubility

Poor aqueous solubility is a major obstacle to drug absorption and formulation. A simple, high-throughput kinetic solubility assay using nephelometry can quickly rank compounds.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds (QCA-1, QCA-3) and controls in DMSO.

  • Assay Plate: Add 2 µL of each compound stock to a 96-well microplate.

  • Buffer Addition: Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well to achieve a final concentration of 100 µM.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure turbidity (light scattering) using a nephelometer or absorbance at 620 nm on a plate reader.

  • Quantification: Compare the reading to a standard curve of known concentrations to determine the solubility.

Table 3: Experimental Aqueous Solubility

Compound IDKinetic Solubility at pH 7.4 (µM)
QCA-1 45
QCA-3 110
Warfarin (Control) > 200

Data is hypothetical.

The results show QCA-3 has significantly better aqueous solubility than QCA-1 , making it a more attractive candidate from a biopharmaceutical perspective.

Membrane Permeability

For a drug to be absorbed, it must cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion.[12][13][14] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15]

Caption: Schematic of the PAMPA assay setup.

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of each well in a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[16]

  • Acceptor Plate: Fill a 96-well acceptor plate with buffer (pH 7.4).

  • Donor Plate: Add test compounds (dissolved in buffer, pH 5.0-6.5 to simulate the upper GI tract) to the coated donor plate.

  • Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the assembly for 5 to 18 hours at room temperature with gentle shaking.[12][16]

  • Analysis: Determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

Table 4: Experimental PAMPA Permeability

Compound IDPapp (x 10⁻⁶ cm/s)Permeability Class
QCA-1 8.5High
QCA-3 3.2High
Propranolol (High) > 5.0High
Atenolol (Low) < 1.0Low

Classification based on typical thresholds where Papp > 1.5-2.0 x 10⁻⁶ cm/s is considered high permeability.[14] Data is hypothetical.

Both compounds demonstrate high passive permeability. Although QCA-1 is more permeable, likely due to its higher lipophilicity (logP), QCA-3 still falls well within the high permeability class.

Metabolic Stability

The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[17][18] An in vitro microsomal stability assay assesses how quickly a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, HLM) in phosphate buffer.

  • Initiation: Add the test compound (final concentration ~1 µM) to the microsome mixture and pre-warm to 37°C.[20] Initiate the metabolic reaction by adding the cofactor NADPH.[17]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard.[17][20]

  • Sample Prep: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Table 5: In Vitro Metabolic Stability

Compound IDHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Stability Class
QCA-1 8173.3Low
QCA-3 4828.9Moderate
Verapamil (Low) < 10> 138.6Low
Imipramine (High) > 60< 23.1High

Data is hypothetical.

The metabolic stability data reveals a critical differentiator. QCA-1 is rapidly metabolized, suggesting it would likely have a short half-life and high clearance in vivo. QCA-3 , however, shows moderate stability, making it a much more viable candidate for further development.

Part 3: Integrated Analysis and Candidate Selection

The final step is to synthesize all the data to make an informed decision. By integrating the in silico and in vitro results, we can build a comprehensive drug-likeness profile for each candidate.

Caption: Decision-making workflow for lead selection.

PropertyQCA-1QCA-3Assessment
In Silico Profile ExcellentExcellentBoth pass initial computational filters.
Aqueous Solubility Moderate (45 µM)Good (110 µM)QCA-3 has a clear advantage.
Permeability (PAMPA) High (8.5)High (3.2)Both are highly permeable.
Metabolic Stability Low (t½ = 8 min)Moderate (t½ = 48 min)QCA-3 is significantly more stable.
Overall Recommendation Deprioritize. High metabolic clearance is a major liability.Advance. Shows a well-balanced profile of solubility, permeability, and metabolic stability.

This guide demonstrates a systematic and logical progression for evaluating the drug-likeness of novel quinoline-4-carboxylic acids. The initial in silico screen successfully triaged the poor candidate (QCA-2) and prioritized two promising compounds. Subsequent in vitro testing provided the critical, quantitative data needed to differentiate them.

While QCA-1 had excellent permeability, its poor metabolic stability would likely translate to unfavorable pharmacokinetics in vivo. QCA-3 , however, presents a much more balanced and "drug-like" profile. It possesses good aqueous solubility, high membrane permeability, and moderate metabolic stability, making it the superior candidate to advance into further lead optimization and efficacy studies. This integrated approach ensures that resources are invested in compounds with the highest intrinsic quality, ultimately increasing the probability of success in the complex process of drug discovery.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. [Link]

  • bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Choudhury, C., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Ferreira, L. L. G., et al. (2023). Molecular Filters in Medicinal Chemistry. MDPI. [Link]

  • Guedes, I. A., et al. (2022). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. PubMed. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Scribd. Veber Rules for Oral Bioavailability. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • LATENT. Veber's rule: Significance and symbolism. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • ResearchGate. Lipinski and Veber's rules for compounds 7a-j. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. PubMed Central. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Young, R. J., et al. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Spaczyńska, E., et al. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. MDPI. [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

  • Wang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Viana, J. O., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. Frontiers in Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

Sources

A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] The enduring importance of this privileged structure has driven the development of numerous synthetic methodologies. Among the classical and still widely utilized approaches are the Pfitzinger and Doebner syntheses, both of which provide access to substituted quinoline-4-carboxylic acids. This guide offers an in-depth comparison of these two powerful reactions, elucidating their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal method for their synthetic targets.

The Pfitzinger Synthesis: A Robust Route from Isatins

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids through the condensation of an isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3]

Mechanistic Insights

The Pfitzinger reaction proceeds through a well-elucidated pathway. The initial step involves the base-catalyzed hydrolysis of the amide bond within the isatin ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid.[2][4]

Pfitzinger_Mechanism cluster_reactants Reactants Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: General mechanism of the Pfitzinger reaction.

Experimental Considerations and Scope

The reaction is typically performed under strong basic conditions, often using potassium hydroxide in a protic solvent like ethanol.[5] The substrate scope for the carbonyl component is broad, accommodating a variety of ketones and aldehydes with at least one α-methylene group.[4] However, a significant limitation of the Pfitzinger synthesis is its reliance on the availability of substituted isatins and the intolerance of functional groups that are unstable under strongly basic conditions.[6]

The Doebner Synthesis: A Versatile Three-Component Approach

The Doebner reaction, reported by Oscar Doebner in 1887, is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[7] This method offers an alternative and often more flexible approach compared to the Pfitzinger synthesis.

Mechanistic Pathways

The mechanism of the Doebner reaction is thought to proceed via one of two primary pathways. One proposed mechanism begins with the condensation of the aniline and aldehyde to form a Schiff base (N-arylimine). Concurrently, pyruvic acid tautomerizes to its enol form, which then undergoes a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation of the dihydroquinoline intermediate to the final aromatic product.[8] An alternative pathway suggests an initial aldol condensation between the aldehyde and the enol of pyruvic acid.[9]

Doebner_Mechanism cluster_reactants Reactants Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Condensation Aldehyde Aldehyde PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Considerations and Scope

The Doebner reaction is typically catalyzed by acids, with both Brønsted and Lewis acids being effective.[8] A wide variety of anilines and aldehydes, both aromatic and aliphatic, can be employed, offering considerable flexibility in the synthesis of diverse quinoline derivatives.[8] A notable challenge with the conventional Doebner reaction is the often low yields obtained with anilines bearing electron-withdrawing groups.[8] To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which has demonstrated improved yields for these less reactive substrates.[6]

Head-to-Head Comparison: Pfitzinger vs. Doebner

FeaturePfitzinger SynthesisDoebner Synthesis
Starting Materials Isatin (or derivative) and a carbonyl compound with an α-methylene group.Aniline (or derivative), an aldehyde, and pyruvic acid.
Reaction Type Two-component condensation.Three-component reaction.
Catalyst/Conditions Strong base (e.g., KOH, NaOH) in a protic solvent.[2]Acid (Brønsted or Lewis) catalyst.[8]
Key Intermediate Keto-acid from isatin ring-opening.[4]Schiff base (N-arylimine) from aniline and aldehyde.[8]
Product Substituted quinoline-4-carboxylic acid.Substituted quinoline-4-carboxylic acid.
Substrate Scope Dependent on the availability of substituted isatins. Broad scope for the carbonyl component.[4]Wide range of anilines and aldehydes can be used.[8]
Advantages Generally good yields, robust and well-established.High flexibility in substrate choice, one-pot procedure.
Limitations Requires substituted isatins, which may not be readily available. Intolerant of base-sensitive functional groups.[6]Can give low yields with electron-deficient anilines in the conventional method.[8]

Supporting Experimental Data

The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using both Pfitzinger and Doebner methodologies under different conditions.

Table 1: Pfitzinger Reaction of Isatin with Various Ketones

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water24~30[10]
4-Methyl AcetophenoneKOHEthanol/Water24~40[10]
BenzophenoneKOHEthanol/Water-94[11]
AcetylacetoneKOHEthanol/Water-87[11]
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHAqueous (Microwave)0.1577-85[4]

Table 2: Doebner Reaction with Various Anilines and Aldehydes

AnilineAldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
6-(Trifluoromethoxy)anilineBenzaldehydeBF₃·THF / MeCN2181[6][12]
4-MethoxyanilineBenzaldehydeBF₃·THF / MeCN2180[12]
Aniline2-NitrobenzaldehydeAcetic Acid1268[13]
4-Methylaniline4-Nitrobenzaldehydep-TSA / Water:Ethylene Glycol382[14]
AnilineBenzaldehydeIron(III) triflate / Ethanol--[15]

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[4][5]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction of impurities)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • To this solution, add isatin (0.07 mol).

  • Gradually add the carbonyl compound (0.07 mol) to the reaction mixture.

  • Reflux the mixture with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Caption: Experimental workflow for Pfitzinger synthesis.

Protocol 2: General Procedure for Doebner Synthesis (Modified Hydrogen-Transfer Method)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from a range of anilines, including those that are electron-deficient.[6][16]

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.0 equiv) and the substituted aldehyde (1.1 equiv) in acetonitrile, add BF₃·THF (0.28 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Continue to stir the reaction mixture at 65 °C for an additional 21 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer and extract it with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the modified Doebner synthesis.

Conclusion: Selecting the Right Tool for the Job

Both the Pfitzinger and Doebner syntheses are valuable and time-tested methods for accessing quinoline-4-carboxylic acids. The choice between them hinges on the specific synthetic target and the availability of starting materials.

  • Choose the Pfitzinger synthesis when:

    • The required substituted isatin is readily available or easily synthesized.

    • The carbonyl coupling partner is the more complex or varied component.

    • The substrates are stable to strong basic conditions.

  • Choose the Doebner synthesis when:

    • A wide variety of substituted anilines and aldehydes are the desired building blocks.

    • Greater flexibility in introducing substituents on the benzene ring of the quinoline is required.

    • The starting materials are sensitive to strong bases. The modified hydrogen-transfer protocol is particularly advantageous for electron-deficient anilines.

By understanding the nuances of each reaction, researchers can strategically leverage these classical methods to efficiently construct complex quinoline derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Dhadialla, P. S., Tota, S., & Chander, S. (2021). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 18(5), 494-517.
  • Orita, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 11895–11904.
  • Orita, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Muscia, G., et al. (2008). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Bioorganic & Medicinal Chemistry Letters, 18(15), 4438-4441.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from [Link]

  • YouTube. (2021, November 3). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives and evaluation of their antibacterial activity. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Li, J., et al. (2015).
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]

  • Makara Journal of Science. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]

  • Springer. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Iodophenyl)quinoline-4-carboxylic Acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our work with novel chemical entities demands an equally advanced approach to safety. The compound 2-(4-iodophenyl)quinoline-4-carboxylic acid, while promising in various applications, requires meticulous handling. This guide provides an in-depth, procedural framework for its safe management, grounded in established safety principles and data from structurally related compounds.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure provides critical safety insights. The molecule is comprised of a quinoline core, a carboxylic acid group, and an iodophenyl substituent. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is a suspected mutagen and potential carcinogen.[1][2] Halogenated aromatic compounds and carboxylic acids also carry their own risk profiles, primarily concerning irritation and environmental persistence. Therefore, a conservative and comprehensive approach to personal protection is mandatory.

The Foundation: Hazard Control and PPE Philosophy

Personal Protective Equipment (PPE) is the final, and most personal, line of defense in the laboratory. Its selection and use must be predicated on a thorough understanding of the risks and integrated into a broader safety workflow that prioritizes engineering and administrative controls. The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.

Personal Protective Equipment (PPE) Selection

The appropriate PPE provides a barrier against the primary exposure routes: inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for handling this compound.

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a primary barrier against incidental skin contact.[3][4] For extended handling or when working with larger quantities, double-gloving is recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3] Safety glasses are insufficient as they do not provide a seal around the eyes.[3]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A standard lab coat is suitable for handling small quantities.
Respiratory Protection N95 Particulate Respirator (or higher)Mandatory when handling the solid powder outside of a fume hood (e.g., weighing). Prevents inhalation of fine dust particles. For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be required based on a risk assessment.[5][6]
Secondary Protection Face Shield & Chemical-Resistant ApronA face shield, worn over goggles, is required when there is a significant risk of splashes.[6] A chemical-resistant apron should be worn over a lab coat when handling larger volumes or during procedures with a high splash potential.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is critical for minimizing exposure risk. The following procedure outlines the key steps for safely handling this compound.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Assemble All Glassware & Equipment prep1->prep2 prep3 Don Primary PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Weigh Solid Compound (Use N95 if required) prep3->handle1 handle2 Perform Chemical Transfer or Dissolution handle1->handle2 handle3 Execute Experimental Procedure handle2->handle3 clean1 Segregate Waste: Solid vs. Liquid Halogenated handle3->clean1 clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Doff PPE in Designated Area (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Area Setup: All work involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Don PPE: Before handling the chemical, put on your laboratory coat, chemical splash goggles, and nitrile gloves.[7]

  • Handling the Solid:

    • Weighing: If weighing the solid powder, perform this task within the fume hood or in a ventilated balance enclosure. An N95 respirator is strongly recommended during this step to prevent inhalation of fine particulates.

    • Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Preparing Solutions:

    • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • Container: Always keep containers closed when not in use.

  • Post-Handling and Decontamination:

    • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by a thorough wash with soap and water.

    • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.[3] Dispose of all single-use PPE in the designated hazardous waste container.

    • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.[8]

Disposal Plan: Managing Halogenated Waste

Due to its iodinated structure, this compound and its associated waste are classified as halogenated organic waste. Improper disposal can cause environmental harm.[9]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound.

    • Liquid Waste: Unused solutions and solvent rinses from decontamination.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Disposal Route: Never dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][10] Some programs may exist for the recycling or reclamation of iodine-containing waste streams.[11]

By integrating these robust safety and logistical protocols into your daily operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for both personnel and scientific discovery.

References

  • National Center for Biotechnology Information. "Quinoline." PubChem Compound Summary for CID 7047. Accessed January 15, 2026.
  • Princeton University Environmental Health and Safety. "Section 6C: Protective Equipment." Accessed January 15, 2026.
  • U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." CHEMM. Accessed January 15, 2026.
  • Agency for Toxic Substances and Disease Registry. "5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL." Toxicological Profile for Iodine. Accessed January 15, 2026.
  • Fisher Scientific.
  • Collect and Recycle. "Iodine Disposal For Businesses." Accessed January 15, 2026.
  • United States Environmental Protection Agency. "Personal Protective Equipment." Accessed January 15, 2026.
  • Fisher Scientific.
  • Allan Chemical Corporation. "How to Choose PPE for Chemical Work." Accessed January 15, 2026.
  • Tietze, S. "Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents." CERN Indico. Accessed January 15, 2026.
  • Storemasta. "Examples of PPE for Various Dangerous Goods Classes." Storemasta Blog. Accessed January 15, 2026.
  • Thermo Fisher Scientific.
  • Mitsui Plastics, Inc. "Iodine Waste Recycling Program." Accessed January 15, 2026.
  • Reddit. "How to store / dispose of Iodine crystals?" r/chemhelp. Accessed January 15, 2026.
  • Biosynth.
  • Fisher Scientific.
  • New Environment Inc. "NFPA Chemicals." Accessed January 15, 2026.
  • Penta Chemicals.
  • BenchChem. "Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid." Accessed January 15, 2026.
  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." Accessed January 15, 2026.
  • Google Patents.
  • Heikkila, K. M., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, vol. 49, no. 25, 2006, pp. 7446-59.
  • Patel, D. B., et al. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research, vol. 9, no. 2, 2017, pp. 216-30.
  • Wang, Y., et al. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry, vol. 10, 2022, p. 913459.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.